Cinnamyl Alcohol-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C9H10O |
|---|---|
分子量 |
139.21 g/mol |
IUPAC名 |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,5D,6D |
InChIキー |
OOCCDEMITAIZTP-UVQGXXJBSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/CO)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C=CCO |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of Cinnamyl Alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound (Deuterated Cinnamyl Alcohol) is a stable isotope-labeled version of cinnamyl alcohol, an organic compound naturally found in cinnamon leaves, storax, and Balsam of Peru. In this compound, the five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The deuteration can potentially influence the metabolic profile and pharmacokinetics of the molecule.
Chemical and Physical Properties
Quantitative data for this compound is not extensively available in the public domain. However, the physical properties are expected to be very similar to those of the non-deuterated Cinnamyl Alcohol. The table below summarizes the known properties of this compound and the well-documented properties of Cinnamyl Alcohol, which can be used as a close approximation.
| Property | This compound | Cinnamyl Alcohol (for comparison) |
| Chemical Structure | C₆D₅CH=CHCH₂OH | C₆H₅CH=CHCH₂OH |
| CAS Number | 1044940-87-5 | 104-54-1[1] |
| Molecular Formula | C₉H₅D₅O | C₉H₁₀O[1] |
| Molecular Weight | 139.21 g/mol | 134.18 g/mol |
| Appearance | Expected to be a white to pale yellow solid | White to pale yellow crystalline solid or oily liquid[1] |
| Melting Point | Not specified; expected to be close to 30-33 °C | 30-33 °C |
| Boiling Point | Not specified; expected to be close to 250 °C | 250 °C at 760 mmHg[1] |
| Density | Not specified; expected to be close to 1.044 g/mL | 1.044 g/mL at 25 °C[1] |
| Solubility | Expected to be soluble in organic solvents | Soluble in ethanol, diethyl ether, and other organic solvents. Sparingly soluble in water.[2] |
| Stability | Stable under recommended storage conditions | Stable, but may oxidize on exposure to air and light. Incompatible with strong oxidizing agents. |
| Isotopic Purity | Typically ≥98% (as specified by suppliers) | Not applicable |
Spectroscopic Data
The key difference between this compound and its non-deuterated counterpart lies in their spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons (typically observed in the range of 7.2-7.4 ppm for the non-deuterated compound) will be absent. The spectrum will be simplified to show signals for the vinyl protons and the methylene protons adjacent to the hydroxyl group.
-
¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for all nine carbon atoms. The carbons in the deuterated phenyl ring will exhibit coupling to deuterium (C-D coupling), which can result in multiplets or broadened signals compared to the sharp singlets seen for the protonated phenyl carbons. The chemical shifts of the phenyl carbons will also be slightly shifted due to the isotopic effect of deuterium.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 139, corresponding to its higher molecular weight due to the five deuterium atoms. The fragmentation pattern is expected to be similar to that of cinnamyl alcohol, with characteristic losses of water (M-18) and other fragments. The phenyl-d5 containing fragments will be 5 mass units heavier than the corresponding fragments in the non-deuterated compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical properties of this compound.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid turns into a liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube.
-
The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
A known volume of a solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
-
Small, pre-weighed portions of this compound are added to the solvent with continuous stirring.
-
The addition is continued until a saturated solution is formed, indicated by the presence of undissolved solid that persists for an extended period.
-
The total mass of the dissolved solute is determined to calculate the solubility in grams per 100 mL of solvent.
NMR Spectroscopic Analysis
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules in which they are contained.
Methodology for ¹H NMR:
-
A small amount of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired using a standard pulse sequence.
-
The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, integration, and coupling constants.
Mass Spectrometric Analysis
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
Methodology:
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
The molecules are ionized using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
Synthesis and Reactivity
Synthesis Workflow
References
An In-Depth Technical Guide to the Synthesis and Purification of Cinnamyl Alcohol-d5
This technical guide provides a comprehensive overview of the synthesis and purification of Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol, for researchers, scientists, and professionals in drug development. This document details a feasible synthetic route, purification protocols, and relevant quantitative data.
Introduction
This compound, with deuterium atoms incorporated into the phenyl ring, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The deuterium labeling provides a distinct mass shift, allowing for the differentiation from its non-deuterated counterpart without significantly altering its chemical properties. This guide outlines a robust two-step synthesis beginning with commercially available Benzaldehyde-d5, followed by detailed purification procedures to obtain the high-purity final product.
Synthesis of this compound
The synthesis of this compound is proposed via a two-step process:
-
Step 1: Aldol Condensation - Synthesis of Cinnamaldehyde-d5 from Benzaldehyde-d5 and acetaldehyde.
-
Step 2: Selective Reduction - Reduction of the aldehyde functional group of Cinnamaldehyde-d5 to the corresponding primary alcohol.
Synthesis of Cinnamaldehyde-d5 via Aldol Condensation
The initial step involves a base-catalyzed cross-aldol condensation between Benzaldehyde-d5 and acetaldehyde.[1][2][3][4] Benzaldehyde-d5, lacking alpha-hydrogens, can only act as an electrophile, while acetaldehyde forms an enolate in the presence of a base and acts as the nucleophile.[1] This reaction is a well-established method for the formation of α,β-unsaturated aldehydes.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with Benzaldehyde-d5 (1.0 eq).
-
Reagent Addition: A solution of sodium hydroxide (1.2 eq) in a mixture of water and ethanol is prepared and cooled in an ice bath. To this basic solution, acetaldehyde (1.1 eq) is added slowly while maintaining the temperature below 10 °C.
-
Reaction: The Benzaldehyde-d5 is then added dropwise to the cooled acetaldehyde/NaOH solution with vigorous stirring. The reaction mixture is stirred at room temperature for 4-6 hours.
-
Work-up: The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude Cinnamaldehyde-d5.
Synthesis of this compound via Selective Reduction
The second step is the selective reduction of the aldehyde group in Cinnamaldehyde-d5 to an alcohol, while preserving the carbon-carbon double bond. Various reducing agents can be employed for this transformation.[5][6][7][8] Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this purpose.
-
Reaction Setup: The crude Cinnamaldehyde-d5 from the previous step is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford the crude this compound.
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and residual solvents. A combination of column chromatography and recrystallization is recommended to achieve high purity.[9][10][11][12][13]
Column Chromatography
Flash column chromatography is an effective method for the initial purification of the crude product.
-
Column Preparation: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: The crude this compound is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Fractions are collected and analyzed by TLC.
-
Fraction Pooling: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure.
Recrystallization
For final purification to obtain a crystalline solid, recrystallization can be performed.[13][14]
-
Solvent Selection: A suitable solvent system is a mixture of a good solvent (e.g., toluene or dichloromethane) and a poor solvent (e.g., hexane or heptane).
-
Dissolution: The partially purified this compound is dissolved in a minimal amount of the hot "good" solvent.
-
Crystallization: The "poor" solvent is added dropwise to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for the analogous non-deuterated reactions.
Table 1: Synthesis of Cinnamaldehyde-d5
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde-d5 | N/A |
| Reagents | Acetaldehyde, NaOH, Ethanol, Water | [1][2][3] |
| Reaction Time | 4-6 hours | [1] |
| Temperature | Room Temperature | [2][3] |
| Typical Yield | 70-85% | [1] |
| Purity (crude) | >80% | N/A |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Cinnamaldehyde-d5 | N/A |
| Reagents | Sodium Borohydride, Methanol | |
| Reaction Time | 2-3 hours | |
| Temperature | 0 °C to Room Temperature | [5] |
| Typical Yield | 85-95% | [15][6] |
| Purity (crude) | >90% |
Table 3: Purification of this compound
| Purification Method | Eluent/Solvent System | Typical Recovery | Final Purity | Reference |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | 80-90% | >98% | [9][10] |
| Recrystallization | Toluene/Heptane | 70-85% | >99% | [13] |
Table 4: Characterization Data for Cinnamyl Alcohol
| Technique | Expected Data for Cinnamyl Alcohol (Non-deuterated) | Reference |
| 1H NMR (CDCl3) | δ 7.20-7.40 (m, 5H, Ar-H), 6.62 (d, 1H, J=15.9 Hz, Ar-CH=), 6.38 (dt, 1H, J=15.9, 5.7 Hz, =CH-CH2), 4.31 (d, 2H, J=5.7 Hz, -CH2OH), 1.65 (s, 1H, -OH) | [16][17][18][19] |
| Mass Spectrometry (EI) | m/z 134 (M+), 115, 105, 91, 77 | [20][21] |
Note: For this compound, the aromatic proton signals in the 1H NMR spectrum will be absent. The molecular ion peak in the mass spectrum will be shifted to m/z 139.
Mandatory Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Purification Workflow
Caption: Step-by-step purification process for this compound.
Logical Relationship of Synthesis and Purification
Caption: Logical flow from starting materials to final product analysis.
References
- 1. quora.com [quora.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. magritek.com [magritek.com]
- 5. prepchem.com [prepchem.com]
- 6. Highly Selective Reduction of Cinnamaldehyde to Cinnamyl Alcohol Using Nanometric Alkali Metal Hydrides. (2006) | Yinheng Fan [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. thalesnano.com [thalesnano.com]
- 9. Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and properties of isoenzymes of cinnamyl-alcohol dehydrogenase from soybean-cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and characterization of cinnamyl alcohol dehydrogenase isoforms from Phaseolus vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Removal of aldehyde from alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. youtube.com [youtube.com]
- 15. Synthesis of cinnamyl alcohol from cinnamaldehyde with Bacillus stearothermophilus alcohol dehydrogenase as the isolated enzyme and in recombinant E. coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029698) [hmdb.ca]
- 18. The Pherobase NMR: 3-Phenyl-2-propen-1-ol|cinnamyl alcohol|C9H10O [pherobase.com]
- 19. bmse010256 Cinnamyl Alcohol at BMRB [bmrb.io]
- 20. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. massbank.eu [massbank.eu]
Cinnamyl Alcohol-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol. This document details its chemical and physical properties, and discusses its primary application as an internal standard in quantitative analysis, drawing upon experimental contexts of its non-deuterated counterpart.
Core Compound Information
This compound is a stable isotope-labeled version of cinnamyl alcohol, where five hydrogen atoms on the phenyl group have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1044940-87-5[1] |
| Molecular Formula | C₉H₅D₅O |
| Molecular Weight | 139.21 g/mol |
| Purity | >95% |
| Appearance | Liquid or solid (based on non-deuterated form) |
Table 2: Physical Properties of Non-Deuterated Cinnamyl Alcohol (for reference)
| Property | Value |
| Melting Point | 30-33 °C |
| Boiling Point | 250 °C |
| Density | 1.044 g/mL at 25 °C |
| Solubility | Soluble in alcohol, diethyl ether, and glycerol. Soluble in water. |
Application in Quantitative Analysis
The primary utility of this compound lies in its application as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2] Deuterated standards are ideal for these applications because they exhibit nearly identical chemical and physical properties to the endogenous analyte, but are distinguishable by their higher mass.[1][2] This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Experimental Workflow: Quantification of Cinnamyl Alcohol in Biological Matrices
Below is a generalized workflow illustrating the use of this compound as an internal standard for quantifying cinnamyl alcohol in a biological sample, such as plasma or tissue homogenate.
Potential Areas of Research and Experimental Protocols
While specific experimental protocols for this compound are not widely published, its use as an internal standard is applicable to studies involving the non-deuterated form. The following sections describe experimental contexts where this compound would be a critical tool.
Metabolic Studies
Cinnamyl alcohol is metabolized in vivo to cinnamaldehyde and subsequently to cinnamic acid. Understanding the pharmacokinetics and metabolic fate of cinnamyl alcohol is crucial in drug development and toxicology.
Experimental Protocol: In Vitro Metabolism of Cinnamyl Alcohol
-
Incubation: Incubate cinnamyl alcohol with liver microsomes or other tissue homogenates.
-
Internal Standard: At specified time points, quench the reaction and add a known concentration of this compound.
-
Extraction: Extract the analytes from the incubation mixture using an appropriate organic solvent.
-
Analysis: Analyze the extracted samples by LC-MS/MS to quantify the remaining cinnamyl alcohol and the formation of its metabolites relative to the this compound internal standard.
Adipogenesis Research
Studies have shown that cinnamyl alcohol can inhibit the differentiation of preadipocytes into mature adipocytes. This involves the downregulation of key adipogenic transcription factors.
Experimental Protocol: Analysis of Cinnamyl Alcohol in Adipocyte Cell Culture
-
Cell Treatment: Treat 3T3-L1 preadipocytes with varying concentrations of cinnamyl alcohol.
-
Sample Collection: After the desired treatment period, collect both the cell lysate and the culture medium.
-
Internal Standard Addition: Add a fixed amount of this compound to all samples.
-
Quantification: Utilize LC-MS/MS to determine the concentration of cinnamyl alcohol in the cells and medium to understand its uptake and stability.
Conclusion
This compound is an essential tool for researchers requiring accurate quantification of cinnamyl alcohol in complex matrices. Its primary application as an internal standard in mass spectrometry-based methods enables reliable data in pharmacokinetic, metabolic, and various other biological studies. While detailed experimental protocols for the deuterated compound itself are scarce, its application can be inferred from the extensive research conducted on its non-deuterated analog. This guide provides a foundational understanding for incorporating this compound into future research endeavors.
References
A Technical Guide to the Isotopic Purity and Labeling Efficiency of Cinnamyl Alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and labeling efficiency of Cinnamyl Alcohol-d5, a deuterated analog of cinnamyl alcohol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in quantitative mass spectrometry-based assays and as tracers in metabolic studies.
Introduction to this compound
This compound is a synthetic form of cinnamyl alcohol where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines. The non-labeled counterpart, cinnamyl alcohol, is a naturally occurring aromatic alcohol found in plants like cinnamon.[1] It is recognized for its distinct aroma and is used in the fragrance and flavor industries.[2] In the realm of biomedical research, cinnamyl alcohol has been investigated for its potential therapeutic properties and is known to be a precursor in the synthesis of certain pharmaceuticals.[2][3] The deuterated form, this compound, serves as an ideal internal standard for the accurate quantification of cinnamyl alcohol in biological matrices due to its similar chemical and physical properties but distinct mass.[4]
Isotopic Purity and Labeling Efficiency
The utility of this compound in research is critically dependent on its isotopic purity and labeling efficiency. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while labeling efficiency describes the extent to which the intended atoms have been substituted with their isotopes. While a specific Certificate of Analysis for this compound was not publicly available to provide exact quantitative data for this guide, typical commercial preparations of such deuterated standards achieve high levels of enrichment. For research-grade materials, isotopic purity is generally expected to be above 98%.
Table 1: Representative Isotopic Purity and Labeling Efficiency Data for Deuterated Standards
| Parameter | Typical Specification |
| Isotopic Purity (d5) | > 98% |
| Isotopic Enrichment per Deuterium Atom | > 99 atom % D |
| Chemical Purity | > 98% |
Note: The values presented in this table are representative of high-quality deuterated standards and are not specific to a particular batch of this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for precise data.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and labeling efficiency is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry Protocol for Isotopic Purity Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for assessing the isotopic distribution of a labeled compound.
Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its different isotopologues.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used.
-
Chromatographic Separation: While extensive chromatography is not always necessary for a pure standard, a short LC gradient can be used to separate the analyte from any potential impurities and ensure a clean injection into the mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for cinnamyl alcohol.
-
Scan Mode: Full scan mode is used to acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-200).
-
Data Acquisition: High-resolution mass spectra are acquired to resolve the isotopic peaks of this compound.
-
-
Data Analysis: The isotopic cluster of the protonated molecule [M+H]+ is analyzed. For this compound (C9H5D5O), the theoretical monoisotopic mass is 139.1049 Da. The relative intensities of the peaks corresponding to the d0 to d5 species are measured. The isotopic purity is calculated by determining the percentage of the d5 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of 13C and other isotopes are applied to accurately determine the deuterium enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity Analysis
Deuterium (2H) NMR spectroscopy provides direct information about the deuterium labeling.
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each labeled site.
Methodology:
-
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a non-deuterated solvent (e.g., chloroform, acetone) to avoid a large solvent signal in the 2H spectrum.[5] The sample is placed in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting deuterium is used.
-
2H NMR Acquisition:
-
The spectrometer is tuned to the deuterium frequency.
-
A simple pulse-acquire sequence is used.
-
The spectral width is set to cover the expected chemical shift range for aromatic deuterons.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
1H NMR Acquisition: A standard proton NMR spectrum is also acquired to identify any residual proton signals at the deuterated positions.
-
Data Analysis:
-
In the 2H NMR spectrum, the presence of a signal in the aromatic region confirms the deuterium labeling on the phenyl ring.
-
The integrals of the deuterium signals can be compared to an internal standard of known concentration to quantify the amount of deuterated compound.
-
In the 1H NMR spectrum, the reduction in the integral of the aromatic proton signals compared to the non-aromatic proton signals provides a measure of the labeling efficiency. The percentage of deuteration can be calculated by comparing the integration of the residual proton signals in the labeled positions to the integration of a non-labeled position in the molecule.
-
Signaling Pathways and Applications
Cinnamyl alcohol and its derivatives are involved in various biological signaling pathways. While the primary use of this compound is as an analytical standard, understanding the biological context of the unlabeled compound is crucial for its application in metabolic research and drug development.
Metabolic Pathways of Cinnamyl Alcohol
Cinnamyl alcohol can be metabolized in biological systems through several pathways. In fungi, it can be hydrogenated to 3-phenyl-1-propanol or undergo other transformations.[6] In human skin models, it has been shown to be metabolized into compounds other than cinnamaldehyde, suggesting multiple metabolic routes.[7][8]
Involvement in Cellular Signaling
Research on the non-labeled form of cinnamyl alcohol has indicated its interaction with key cellular signaling pathways, which are often targets in drug development. For instance, cinnamyl alcohol has been shown to influence pathways involved in adipogenesis and myocardial protection.
Conclusion
This compound is an essential tool for researchers in drug development and various scientific fields. Its high isotopic purity and labeling efficiency are paramount for its reliable use as an internal standard and metabolic tracer. The experimental protocols outlined in this guide provide a framework for the verification of these critical parameters. Furthermore, an understanding of the metabolic and signaling pathways of its non-labeled counterpart provides valuable context for its application in biological research. For precise quantitative data, it is imperative to consult the Certificate of Analysis provided by the supplier.
References
- 1. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mnms-platform.com [mnms-platform.com]
A Technical Guide to Cinnamyl Alcohol-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing, key specifications, and applications of Cinnamyl Alcohol-d5. This deuterated analog of cinnamyl alcohol is a valuable tool in various research fields, particularly in drug development and metabolic studies, primarily utilized for its properties as an internal standard in mass spectrometry-based analyses.
Commercial Availability
This compound is available from a select number of specialized chemical suppliers catering to the research and development community. One prominent supplier is MedChemExpress , which offers the compound for research purposes.[1] While a broad range of chemical suppliers provide the non-deuterated form of cinnamyl alcohol, sourcing of the deuterated analog is more specialized.
Physicochemical and Purity Data
Quantitative data for this compound is crucial for its effective application in research. While specific certificates of analysis providing precise isotopic enrichment and purity for every batch should be obtained directly from the supplier, the following tables summarize typical specifications based on available data for the deuterated compound and its non-deuterated counterpart.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₅D₅O | [2] |
| Molecular Weight | 139.21 g/mol | [2] |
| CAS Number | 1044940-87-5 | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 30-33 °C (for non-deuterated) | [3] |
| Boiling Point | 250 °C (for non-deuterated) | [3] |
| Solubility | Soluble in ethanol, methanol, and other organic solvents. |
Table 2: Supplier-Specific Purity Information (Non-Deuterated Cinnamyl Alcohol)
| Supplier | Purity Specification |
| AdooQ Bioscience | >99% (HPLC) |
| RayBiotech | 98% |
| Sigma-Aldrich | 98% |
Note: The purity of this compound is expected to be comparable to its non-deuterated form, but researchers must refer to the supplier's certificate of analysis for lot-specific data, including isotopic enrichment.
Applications in Research
The primary application of this compound is as an internal standard for the quantitative analysis of cinnamyl alcohol and related compounds in complex biological matrices using mass spectrometry (MS). The use of deuterated standards is a well-established method to improve the accuracy and precision of quantitative MS assays.[4][5]
Signaling Pathways and Biological Context
While specific research on the biological activity of this compound is limited, the non-deuterated compound is known to be an active component from chestnut flower with anti-obesity, antioxidant, and anti-inflammatory properties.[1] It has been shown to inhibit the expression of PPARγ, a key regulator of adipogenesis.[1] Understanding these pathways is crucial when using the deuterated standard to study the metabolism and pharmacokinetics of cinnamyl alcohol.
Experimental Protocols
While a specific, universally applicable experimental protocol for this compound does not exist, the following provides a generalized workflow for its use as an internal standard in a typical LC-MS/MS analysis. Researchers should optimize these steps for their specific analytical method and instrumentation.
General Workflow for Quantitative Analysis using this compound
References
Cinnamyl Alcohol-d5 material safety data sheet (MSDS) information
Chemical and Physical Properties
This section summarizes the key physical and chemical properties of Cinnamyl Alcohol. These values are essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | White to yellowish crystalline solid or colorless liquid |
| Odor | Hyacinth-like, sweet, balsamic, spicy |
| Melting Point | 30-35 °C (86-95 °F) |
| Boiling Point | 258 °C (496.4 °F) |
| Flash Point | 126 °C (258.8 °F) (closed cup) |
| Density | 1.040 - 1.044 g/cm³ at 20°C |
| Vapor Pressure | 1.33 mbar at 114 °C |
| Solubility | Soluble in water, ethanol, ether, glycerol, and other common organic solvents. |
| Autoignition Temperature | No data available |
Toxicological Data
The following table outlines the available toxicological data for Cinnamyl Alcohol, providing insights into its potential health effects.
| Endpoint | Species | Route | Value |
| Acute Oral Toxicity (LD50) | Rat | Oral | 2 g/kg |
| Guinea pig | Oral | 2675 mg/kg | |
| Mouse | Oral | 2675 mg/kg | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5 g/kg |
| Skin Corrosion/Irritation | - | - | Causes skin irritation |
| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation |
| Skin Sensitization | - | - | May cause an allergic skin reaction |
Hazard Identification and Classification
Cinnamyl Alcohol is classified with the following hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are not available in the provided search results. The data is typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined using OECD Guideline 401, dermal toxicity with OECD Guideline 402, and skin and eye irritation with OECD Guidelines 404 and 405, respectively.
Visualized Workflows and Logical Relationships
To enhance safety and understanding, the following diagrams illustrate a general laboratory safety workflow for handling Cinnamyl Alcohol-d5 and a decision tree for selecting appropriate Personal Protective Equipment (PPE).
Safe Handling and Storage
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
-
Do not eat, drink, or smoke in the laboratory.[10]
-
Wash hands thoroughly after handling.[10]
-
Avoid generating dust when handling the solid form.[10]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Keep containers tightly closed when not in use.[10]
-
Protect from light and air, as it may slowly oxidize.[6]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[7] If skin irritation or a rash occurs, seek medical attention.[7]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
-
If swallowed: Do NOT induce vomiting.[5] Rinse mouth with water.[7] Seek immediate medical attention.[5]
Accidental Release Measures
-
Small spills: For solid material, carefully sweep or vacuum up and place in a suitable container for disposal.[10] Avoid creating dust. For liquid material, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[10]
-
Large spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary.[10] Prevent the spill from entering drains or waterways.[10]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow the material to enter drains or waterways.
Firefighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]
-
Specific hazards: Combustible material.[6] On combustion, may emit toxic fumes of carbon monoxide and carbon dioxide.[10]
-
Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. isotope.com [isotope.com]
- 3. ckgas.com [ckgas.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. carlroth.com [carlroth.com]
- 10. sdfine.com [sdfine.com]
- 11. lobachemie.com [lobachemie.com]
Solubility Profile of Cinnamyl Alcohol-d5 in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cinnamyl Alcohol-d5, a deuterated form of cinnamyl alcohol, is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding its solubility in common organic solvents is paramount for accurate sample preparation, formulation development, and the design of robust in vitro and in vivo experiments. This guide aims to provide a centralized resource on the solubility characteristics of this compound, thereby facilitating its effective use in scientific research and drug development.
Solubility Data
The solubility of a compound is a critical physical property that influences its behavior in various chemical and biological systems. While specific quantitative solubility data for this compound is scarce, the solubility of its non-deuterated counterpart, cinnamyl alcohol, has been well-documented. It is a scientifically accepted practice to assume that deuteration at non-exchangeable positions has a negligible effect on the bulk solvent interaction properties. Therefore, the data presented for cinnamyl alcohol serves as a strong proxy for this compound.
Quantitative Solubility Data
A recent study systematically measured the mole fraction solubility of trans-cinnamyl alcohol in eleven pure organic solvents at various temperatures. The following table summarizes this data at 293.15 K (20°C).
| Solvent | Chemical Class | Mole Fraction (x) at 293.15 K (20°C) |
| Methanol | Alcohol | 0.5831 |
| Ethanol | Alcohol | 0.4982 |
| n-Propanol | Alcohol | 0.4357 |
| Isopropyl Alcohol | Alcohol | 0.3981 |
| n-Butyl Alcohol | Alcohol | 0.3854 |
| Isobutyl Alcohol | Alcohol | 0.3542 |
| sec-Butyl Alcohol | Alcohol | 0.3397 |
| Acetone | Ketone | 0.5428 |
| Methyl Acetate | Ester | 0.3915 |
| Ethyl Acetate | Ester | 0.3426 |
| n-Hexane | Hydrocarbon | 0.0098 |
Data sourced from "Determination and Correlation of Solubility and Thermodynamic Properties of trans-Cinnamyl Alcohol in Pure and Binary Solvents from 253.15 K to 293.15 K".
Qualitative and Semi-Quantitative Solubility Data
Various chemical suppliers and databases provide qualitative and semi-quantitative solubility information for cinnamyl alcohol. This information is valuable for a general understanding of its solubility profile.
| Solvent | Solubility Description | Source |
| Alcohol | Freely Soluble | [1] |
| Diethyl Ether | Freely Soluble | [1] |
| Organic Solvents | Freely Soluble | [1][2] |
| Ethanol | 27 mg/mL (201.22 mM) at 25°C | [3] |
| Dimethyl Sulfoxide (DMSO) | 27 mg/mL (201.22 mM) at 25°C | [3] |
| Water | 7 mg/mL (52.16 mM) at 25°C | [3] |
| Acetone | Soluble | [4] |
| Dichloromethane | Soluble | |
| Glycerol | Soluble | [2] |
| Water | Sparingly Soluble / Slightly Soluble | [5] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound under specific experimental conditions, the following established methodologies can be employed.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis method.
-
Calculate the original solubility by taking into account the dilution factor.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Objective: To rapidly assess the apparent solubility of this compound when introduced into an aqueous or organic solvent from a concentrated DMSO stock.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Solvent of interest
-
96-well microplates (UV-transparent for UV detection)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (recommended for high-throughput)
Procedure:
-
Dispense a small volume of the this compound DMSO stock solution into the wells of a microplate.
-
Add the solvent of interest to each well to achieve a range of final concentrations.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).
-
For Nephelometric Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
For UV-Vis Detection: After incubation, filter the solutions (e.g., using a filter plate) to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration is determined from a standard curve, and the solubility is the highest concentration where the measured value corresponds to the nominal concentration.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
This technical guide provides a thorough summary of the solubility of this compound in common organic solvents, primarily based on data from its non-deuterated form. The provided quantitative and qualitative data serves as a strong foundation for its use in research and development. For applications requiring a high degree of precision, the detailed experimental protocols for both thermodynamic and kinetic solubility determination offer a clear path for generating specific data. The inclusion of workflow diagrams further clarifies these processes, making this guide a valuable resource for scientists and researchers.
References
Characterization of Cinnamyl Alcohol-d5: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Cinnamyl Alcohol-d5. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. This document outlines detailed experimental protocols, presents key analytical data, and offers visual representations of the underlying scientific principles.
Introduction to this compound
This compound is a deuterated analog of cinnamyl alcohol, a naturally occurring aromatic alcohol found in cinnamon.[1] The replacement of five hydrogen atoms with deuterium on the phenyl group creates a stable, isotopically labeled version of the molecule. This labeling is particularly useful in mass spectrometry-based quantification, where it can be used as an internal standard to improve accuracy and precision.[2] Understanding its spectral characteristics is crucial for its effective use.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and purity of the compound.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons are absent due to the deuterium substitution. The expected spectrum will primarily show signals for the protons on the propenol side chain.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.6 | d | 1H | =CH- |
| ~6.3 | dt | 1H | =CH-CH₂ |
| ~4.3 | d | 2H | -CH₂OH |
| ~1.5-2.0 | br s | 1H | -OH |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for cinnamyl alcohol.[3][4][5][6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the phenyl ring will show altered splitting patterns or be absent in proton-coupled spectra due to the presence of deuterium.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~137 | C (ipso, deuterated) |
| ~131 | =CH- |
| ~128 | =CH-CH₂ |
| ~128 | C (ortho, deuterated) |
| ~127 | C (meta, deuterated) |
| ~126 | C (para, deuterated) |
| ~63 | -CH₂OH |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from typical values for cinnamyl alcohol.[7][8][9][10]
Experimental Protocol for NMR Analysis
A general protocol for acquiring NMR data for this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[11][12] The choice of solvent is critical to avoid strong residual solvent signals that may obscure analyte peaks.[11]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.[12]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, this technique confirms the incorporation of deuterium and provides a unique fragmentation signature for identification and quantification.
Molecular Weight and Isotopic Distribution
The molecular weight of Cinnamyl Alcohol is 134.18 g/mol .[1] For this compound, the theoretical molecular weight is increased by the mass of five deuterium atoms minus the mass of five hydrogen atoms, resulting in a molecular weight of approximately 139.21 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 139.
Fragmentation Pattern
The fragmentation of cinnamyl alcohol in an electron ionization (EI) source typically involves the loss of a hydrogen atom, a hydroxyl radical, or the cleavage of the side chain.[13][14] For this compound, the major fragments will be shifted by 5 mass units if they retain the deuterated phenyl ring.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound (EI)
| m/z | Proposed Fragment |
| 139 | [M]⁺ |
| 138 | [M-H]⁺ |
| 122 | [M-OH]⁺ |
| 110 | [M-CH₂OH]⁺ |
| 96 | [C₇H₂D₅]⁺ (Tropylium-d5 ion) |
| 82 | [C₆D₅]⁺ |
Note: The relative intensities of these fragments can vary depending on the ionization method and instrument conditions.
Experimental Protocol for Mass Spectrometry Analysis
A general protocol for acquiring mass spectrometry data for this compound is as follows:
-
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[15]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) at a similar concentration.[16][17] The solution should be filtered to remove any particulates.[15]
-
-
Instrumentation and Analysis:
-
GC-MS:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5) to separate the analyte.
-
The separated analyte is then introduced into the mass spectrometer, typically using electron ionization (EI).
-
-
LC-MS:
-
Inject the sample into the LC system.
-
Separate the analyte using a suitable column (e.g., C18) and mobile phase gradient.
-
The eluent is introduced into the mass spectrometer, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[16]
-
-
-
Data Acquisition and Analysis:
-
Acquire mass spectra over a relevant m/z range (e.g., 50-200 amu).
-
Identify the molecular ion peak and characteristic fragment ions.
-
Compare the obtained spectrum with predicted fragmentation patterns.
-
Visualizations
To further aid in the understanding of the characterization of this compound, the following diagrams are provided.
Figure 1: Chemical structure of this compound.
Figure 2: General experimental workflow for characterization.
Figure 3: Simplified fragmentation of this compound.
References
- 1. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cinnamyl alcohol(104-54-1) 1H NMR spectrum [chemicalbook.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamyl alcohol(104-54-1) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. bmse010256 Cinnamyl Alcohol at BMRB [bmrb.io]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. myuchem.com [myuchem.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. whitman.edu [whitman.edu]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. organomation.com [organomation.com]
A Technical Guide to the Natural Occurrence and Biosynthesis of Cinnamyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural distribution and biochemical synthesis of cinnamyl alcohol. It details the biosynthetic pathways, key enzymatic reactions, and relevant experimental methodologies for its study.
Natural Occurrence of Cinnamyl Alcohol
Cinnamyl alcohol is a naturally occurring aromatic compound found in a variety of plant species. It is often present in esterified form or as glycosides.[1] Its presence contributes to the characteristic fragrance of many flowers and essential oils. While it is found in small quantities in nature, its industrial demand is primarily met through chemical synthesis from cinnamaldehyde.[1]
The compound is a constituent of storax, Balsam of Peru, and cinnamon leaves.[1] It has also been identified in the floral scent of various cultivars of Prunus mume (Mei flower).[2] As a glycoside, it is a key chemical constituent of Rhodiola rosea, where it is found as rosavin, rosin, and rosarin.[1][3]
Table 1: Documented Natural Sources of Cinnamyl Alcohol
| Plant/Source Name | Part of Plant/Source | Compound Form | Reference(s) |
| Cinnamomum species | Leaves, Bark | Esterified | [1],[4] |
| Styrax (resin) | Resin | Esterified | [1],[4] |
| Balsam of Peru | Resin | Esterified | [1] |
| Rhodiola rosea | Roots, Rhizomes | Glycosides (Rosavins) | [3] |
| Prunus mume | Flowers | Free Alcohol | [2] |
| Hyacinth | Flowers | Free Alcohol | [4] |
| Daffodil (Narcissus) | Flowers (absolute) | Free Alcohol | [4] |
| Ylang Ylang (Cananga odorata) | Flowers (oil) | Free Alcohol | [4] |
| Anise (Pimpinella anisum) | Seed (oil) | Free Alcohol | [4] |
Biosynthesis of Cinnamyl Alcohol
Cinnamyl alcohol is synthesized in plants via the phenylpropanoid pathway, a major route in plant secondary metabolism that produces a wide array of phenolic compounds from the amino acid L-phenylalanine.[3][5] This pathway is crucial for the biosynthesis of lignin, flavonoids, and other important structural and defense-related molecules.[5][6][7]
The Core Phenylpropanoid Pathway
The synthesis of cinnamyl alcohol begins with L-phenylalanine, which is itself derived from the shikimate pathway.[3] The core pathway involves a series of enzymatic steps to convert L-phenylalanine into cinnamoyl-CoA, a key intermediate.
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[5][6]
-
Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[6][8]
-
4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL, EC 6.2.1.12), which ligates it to coenzyme A to form p-coumaroyl-CoA.[2][8] While this is a common route, some 4CL isoforms can also directly activate cinnamic acid to form cinnamoyl-CoA.[9]
The Monolignol-Specific Branch
From the central intermediate cinnamoyl-CoA (or its hydroxylated derivatives), two reductive steps lead to the formation of cinnamyl alcohol. These steps are considered the final stages of monolignol biosynthesis.[10]
-
Cinnamoyl-CoA Reductase (CCR): The first committed step in this branch is catalyzed by Cinnamoyl-CoA Reductase (CCR, EC 1.2.1.44). This enzyme uses NADPH to reduce the thioester bond of cinnamoyl-CoA to yield the corresponding aldehyde, cinnamaldehyde.[2][10][11] CCR is a key regulatory point controlling the flux of metabolites towards lignin production.[11]
-
Cinnamyl Alcohol Dehydrogenase (CAD): The final step is the reduction of cinnamaldehyde to cinnamyl alcohol. This reaction is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD, EC 1.1.1.195), an NADPH-dependent oxidoreductase.[2][12] CAD enzymes belong to a large gene family and can exhibit substrate specificity for various cinnamaldehydes (e.g., coniferaldehyde, sinapaldehyde), leading to the production of different monolignols for lignin synthesis.[2][6]
Engineered Biosynthetic Pathway
An alternative, engineered biocatalytic cascade has been developed to produce cinnamyl alcohol from L-phenylalanine, bypassing the CoA-dependent steps. This route utilizes a Carboxylic Acid Reductase (CAR) and is functional in microbial hosts like E. coli.[13][14]
-
Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is converted to cinnamic acid.[14]
-
Carboxylic Acid Reductase (CAR): Cinnamic acid is directly reduced to cinnamaldehyde. This step requires ATP and NADPH.[14][15]
-
Alcohol Dehydrogenase (ADH): Endogenous or supplemented ADHs reduce cinnamaldehyde to cinnamyl alcohol, often using NADH or NADPH as a cofactor.[14]
This engineered pathway provides a promising route for the sustainable, bio-based production of cinnamyl alcohol.[13][14]
Experimental Protocols
Extraction and Quantification from Plant Tissue
This protocol is adapted from methods used for analyzing floral volatiles in Prunus mume.[2]
Methodology: Headspace Solid-Phase Microextraction with GC-MS (HS-SPME-GC-MS)
-
Sample Preparation: Weigh a precise amount of fresh plant material (e.g., whole flowers) and place it into a headspace vial (e.g., 25 mL).
-
Equilibration: Seal the vial and allow the sample to equilibrate at a controlled temperature (e.g., 30°C) for a set time (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.
-
Volatile Collection (SPME): Expose a SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The adsorbed compounds are thermally desorbed onto the GC column.
-
Use a suitable GC temperature program to separate the compounds. For example: initial temperature of 50°C, ramp to 220°C at 5°C/min, and hold for 2 minutes.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 30–500.
-
-
Identification and Quantification:
-
Identify cinnamyl alcohol by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the compound by using an internal standard (e.g., benzyl propionate) added to the sample or by creating an external calibration curve with known concentrations of cinnamyl alcohol standard.
-
Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay
This protocol measures the forward reaction (aldehyde to alcohol) by quantifying the product formation. It is adapted from methods used for plant enzyme extracts.[2]
Methodology: GC-MS Based Product Quantification
-
Crude Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., containing Tris-HCl pH 7.5, glycerol, DTT, and PVPP) using a mortar and pestle.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube. A typical 2 mL reaction contains:
-
Reaction Buffer (e.g., 20 mM MES, pH 6.0)
-
Crude Protein Extract (e.g., 150 µg total protein)
-
Cofactor: 200 µM NADPH
-
Substrate: 1 mM cinnamaldehyde
-
ddH₂O to final volume.
-
-
Initiate the reaction by adding the substrate.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).
-
-
Product Extraction:
-
Stop the reaction by adding an organic solvent, such as ethyl acetate (e.g., 500 µL).
-
Add a known amount of an internal standard (e.g., 5 ng of benzyl propionate) to the tube for quantification.
-
Vortex vigorously to extract the product (cinnamyl alcohol) into the organic phase.
-
Centrifuge to separate the phases and carefully transfer the upper organic layer to a new vial for analysis.
-
-
GC-MS Analysis:
-
Analyze the extracted product using the GC-MS method described in Section 3.1.
-
Calculate the amount of cinnamyl alcohol produced based on the peak area relative to the internal standard.
-
Enzyme activity can be expressed as ng of product per mg of protein per hour (ng/mg/h).
-
Cinnamoyl-CoA Reductase (CCR) Activity Assay
This protocol measures CCR activity by monitoring the consumption of the substrate and cofactor. It is adapted from established spectrophotometric methods.[11][16]
Methodology: Spectrophotometric Assay
-
Protein Preparation: Use a purified or partially purified recombinant CCR enzyme or a crude plant protein extract prepared as described in Section 3.2.
-
Substrate Preparation: Synthesize or purchase the required hydroxycinnamoyl-CoA ester substrate (e.g., feruloyl-CoA, the preferred substrate for many CCRs involved in lignification).[17]
-
Enzymatic Reaction:
-
Prepare the reaction in a quartz cuvette suitable for UV-Vis spectrophotometry.
-
A typical reaction mixture (e.g., 200-500 µL) contains:
-
Buffer (e.g., 100 mM potassium phosphate, pH 6.25)
-
Enzyme solution (e.g., 5-20 µg of protein)
-
Cofactor: 160-200 µM NADPH
-
-
Equilibrate the mixture in the spectrophotometer at a controlled temperature (e.g., 30°C).
-
-
Activity Measurement:
-
Initiate the reaction by adding the cinnamoyl-CoA substrate (e.g., 30-150 µM feruloyl-CoA).
-
Immediately monitor the decrease in absorbance at 340 nm (for NADPH consumption) or at the absorbance maximum of the CoA-ester (e.g., ~366 nm for feruloyl-CoA).[16]
-
Record the change in absorbance over time.
-
-
Calculation:
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.
-
Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion.
-
Express enzyme activity in units such as nkat/mg protein (nanomoles of substrate converted per second per mg of protein).
-
References
- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Comprehensive Analysis of Endogenous Volatile Compounds, Transcriptome, and Enzyme Activity Reveals PmCAD1 Involved in Cinnamyl Alcohol Synthesis in Prunus mume [frontiersin.org]
- 3. Rosavin - Wikipedia [en.wikipedia.org]
- 4. cinnamyl alcohol [flavscents.com]
- 5. bioone.org [bioone.org]
- 6. Regulation of Cinnamyl Alcohol Dehydrogenase (CAD) Gene Family in Lignin Biosynthesis -Journal of Life Science | 학회 [koreascience.kr]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 9. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
- 12. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Characterization, Expression Profiling, and Biochemical Analyses of the Cinnamoyl-CoA Reductase Gene Family for Lignin Synthesis in Alfalfa Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Cinnamyl Alcohol-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Cinnamyl Alcohol-d5. The information is curated for professionals in research and drug development who utilize deuterated compounds. While specific stability data for the d5 isotopologue is not extensively published, the following information, based on the properties of its non-deuterated analogue, Cinnamyl Alcohol, serves as a robust guideline. Deuteration is not expected to fundamentally alter the chemical stability profile but may influence the kinetics of degradation.
Chemical and Physical Properties
A summary of the relevant physical and chemical properties of Cinnamyl Alcohol is presented below. These characteristics are fundamental to understanding its stability and handling requirements.
| Property | Value |
| Chemical Formula | C₉H₅D₅O |
| Molecular Weight | 139.21 g/mol |
| Appearance | White crystalline solid or yellow oil if impure[1] |
| Melting Point | 30 - 33 °C[2] |
| Boiling Point | 250 °C[2] |
| Solubility | Sparingly soluble in water; soluble in most common organic solvents[1] |
| Flash Point | 126 °C[1][3] |
Stability Profile
This compound is considered chemically stable under standard ambient conditions, such as at room temperature.[2] However, its stability is compromised by exposure to certain environmental factors.
Key Factors Influencing Stability:
-
Oxygen (Air): The primary degradation pathway for cinnamyl alcohol is aerobic oxidation.[4] It is known to oxidize rapidly upon exposure to air, a process that can be spontaneous.[4] This oxidation can lead to the formation of several byproducts.
-
Light: Exposure to daylight can promote the oxidation of cinnamyl alcohol.[4]
-
Heat: While stable at room temperature, intense heating can lead to the formation of explosive mixtures with air.[2] It is also noted that oxidation is accelerated on exposure to heat.[5]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as this can lead to vigorous reactions.[3][6]
Degradation Pathways
The principal degradation mechanism for this compound is oxidation. The following diagram illustrates the plausible degradation pathways based on studies of the non-deuterated compound. The initial oxidation can occur at either the allylic alcohol or the alkene moiety.
References
Methodological & Application
Application Note: Quantitative Analysis of Cinnamyl Alcohol using Cinnamyl Alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl alcohol is a fragrance ingredient widely used in cosmetics, perfumes, and flavored products. Due to its potential to cause skin sensitization, accurate and reliable quantitative analysis of cinnamyl alcohol in various matrices is crucial for safety assessment, pharmacokinetic studies, and quality control.[1] This application note provides a detailed protocol for the quantitative analysis of cinnamyl alcohol in a biological matrix (plasma) using a stable isotope-labeled internal standard, Cinnamyl Alcohol-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented. The use of a deuterated internal standard is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[2][3]
Metabolic Pathway of Cinnamyl Alcohol
Understanding the metabolism of cinnamyl alcohol is essential for interpreting analytical results, especially in biological matrices. The primary metabolic pathway involves the oxidation of cinnamyl alcohol to cinnamaldehyde, which is further oxidized to cinnamic acid. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.[4][5][6]
Caption: Metabolic pathway of cinnamyl alcohol.
Quantitative Analysis by LC-MS/MS
This section details the protocol for the quantitative analysis of cinnamyl alcohol in plasma using LC-MS/MS.
Experimental Workflow
The overall workflow for the LC-MS/MS analysis is depicted below.
Caption: Workflow for LC-MS/MS analysis of cinnamyl alcohol.
Materials and Reagents
-
Cinnamyl Alcohol (≥98% purity)
-
This compound (≥98% purity, deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Experimental Protocol
1. Preparation of Standard Solutions and Quality Controls (QCs)
-
Stock Solutions: Prepare 1 mg/mL stock solutions of cinnamyl alcohol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cinnamyl alcohol stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the cinnamyl alcohol working standard solutions into blank plasma to create calibration standards and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[7]
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water with 0.1% formic acid.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
4. MRM Transitions
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Cinnamyl Alcohol | 135.1 | 117.1 | 0.05 | 20 | 10 |
| 135.1 | 91.1 | 0.05 | 20 | 15 | |
| This compound | 140.1 | 122.1 | 0.05 | 20 | 10 |
| 140.1 | 91.1 | 0.05 | 20 | 15 |
Note: The MRM transitions for this compound are proposed based on its structure and may require optimization.
Data Analysis and Typical Performance
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of cinnamyl alcohol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: The concentration of cinnamyl alcohol in the QC and unknown samples is determined from the calibration curve.
Table 1: Typical Method Validation Parameters for LC-MS/MS Analysis
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Corrected by IS |
Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.
Quantitative Analysis by GC-MS
For volatile compounds like cinnamyl alcohol, GC-MS offers an alternative analytical approach.
Experimental Workflow
Caption: Workflow for GC-MS analysis of cinnamyl alcohol.
Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of aqueous sample (or reconstituted plasma extract), add 10 µL of 100 ng/mL this compound in methanol.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
2. GC-MS Conditions
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Selected Ion Monitoring (SIM) Ions
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Cinnamyl Alcohol | 134 | 115, 91 |
| This compound | 139 | 120, 91 |
Note: Ions should be confirmed by analyzing the mass spectrum of the pure standards.
Data Analysis
Data analysis follows a similar procedure to the LC-MS/MS method, using the peak area ratio of the quantifier ions for cinnamyl alcohol and this compound to construct a calibration curve and quantify the analyte.
Conclusion
This application note provides detailed and robust protocols for the quantitative analysis of cinnamyl alcohol in biological matrices using this compound as an internal standard. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for low-level quantification in complex matrices like plasma. The GC-MS method serves as a reliable alternative, particularly for less complex matrices or when LC-MS/MS is unavailable. The use of a stable isotope-labeled internal standard is paramount in both methods to ensure the accuracy and reliability of the results. These protocols are intended to be a starting point and may require optimization for specific applications and laboratory instrumentation.
References
- 1. redalyc.org [redalyc.org]
- 2. Cinnamyl-alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokubai.org [shokubai.org]
Application of Cinnamyl Alcohol-d5 in Plant Metabolism Studies
For: Researchers, scientists, and drug development professionals.
Abstract
Cinnamyl alcohol is a key intermediate in the biosynthesis of monolignols, which are the primary building blocks of lignin, a complex polymer essential for structural support in terrestrial plants.[1][2][3] The study of cinnamyl alcohol metabolism is crucial for understanding plant cell wall formation, defense mechanisms, and for developing strategies to improve biomass conversion for biofuels and other bioproducts.[3][4][5] Cinnamyl Alcohol-d5, a stable isotope-labeled variant of cinnamyl alcohol, serves as a powerful tracer to elucidate the metabolic fate of cinnamyl alcohol in various plant species. This document provides detailed application notes and protocols for utilizing this compound in plant metabolism studies.
Introduction to Cinnamyl Alcohol Metabolism in Plants
Cinnamyl alcohol is synthesized through the phenylpropanoid pathway.[2][3] The final step in the formation of cinnamyl alcohol and its hydroxylated derivatives (p-coumaryl, coniferyl, and sinapyl alcohols) is catalyzed by the enzyme Cinnamyl Alcohol Dehydrogenase (CAD), which reduces the corresponding cinnamaldehydes.[1][2][4][5] These monolignols are then transported to the cell wall and polymerized into lignin.[3] Beyond its role in lignification, cinnamyl alcohol and its derivatives are involved in plant defense responses against pathogens.[1][4][5]
The use of stable isotope labeling, such as with deuterium (d5), allows researchers to track the incorporation of this compound into downstream metabolites and polymers.[6][7][8] This approach, coupled with sensitive analytical techniques like mass spectrometry, enables the precise quantification of metabolic fluxes and the identification of novel metabolic pathways.[7][8]
Key Applications of this compound
-
Lignin Biosynthesis Pathway Analysis: Tracing the incorporation of the deuterium label into the lignin polymer to study the kinetics and regulation of lignification.
-
Metabolic Flux Analysis: Quantifying the rate of cinnamyl alcohol conversion to various downstream products, providing insights into the metabolic dynamics under different physiological conditions or genetic backgrounds.
-
Plant Defense Mechanism Studies: Investigating the role of cinnamyl alcohol and its metabolites in response to biotic and abiotic stress by monitoring their synthesis and localization.[1][4]
-
Drug Discovery and Development: Identifying enzymes and pathways involved in cinnamyl alcohol metabolism as potential targets for modulating plant growth, disease resistance, or biomass composition.
Experimental Protocols
Plant Material and Labeling
Objective: To introduce this compound into the plant system for metabolic tracing.
Materials:
-
Plant seedlings or cell cultures (e.g., Arabidopsis thaliana, tobacco, poplar).
-
This compound (analytical grade).
-
Sterile liquid growth medium or hydroponic solution.
-
Control (unlabeled) cinnamyl alcohol.
Protocol:
-
Grow plant seedlings hydroponically or establish sterile cell suspension cultures.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a concentration of 10 mM.
-
Add the this compound stock solution to the growth medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically to avoid toxicity.
-
As a control, treat a separate batch of plants or cells with unlabeled cinnamyl alcohol at the same final concentration.
-
Incubate the plants or cells for a defined period (e.g., 1, 6, 12, 24 hours) under controlled environmental conditions.
-
Harvest the plant tissue (e.g., roots, stems, leaves) or cells at different time points, flash-freeze in liquid nitrogen, and store at -80°C until further analysis.
Metabolite Extraction
Objective: To extract metabolites from the labeled plant tissue.
Materials:
-
Frozen plant tissue.
-
Mortar and pestle, pre-chilled with liquid nitrogen.
-
Extraction solvent (e.g., 80% methanol).
-
Centrifuge.
-
Syringe filters (0.22 µm).
Protocol:
-
Grind the frozen plant tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known amount of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a new tube.
-
The extract is now ready for analysis by LC-MS or GC-MS.
Lignin Isolation and Analysis
Objective: To determine the incorporation of this compound into the lignin polymer.
Materials:
-
Cell wall residue from the metabolite extraction.
-
Enzymes for destarching (e.g., amylase).
-
Solvents for cell wall washing (e.g., ethanol, acetone).
-
Thioacidolysis reagents.
Protocol:
-
Wash the pellet remaining after metabolite extraction sequentially with 70% ethanol, 100% ethanol, and acetone to remove soluble components.
-
Perform enzymatic destarching of the cell wall residue.
-
Dry the cell wall material.
-
Perform thioacidolysis on a known amount of the dried cell wall material to depolymerize the lignin.
-
Analyze the resulting monomers by GC-MS to identify and quantify the deuterium-labeled monolignol derivatives.
Data Presentation and Analysis
The primary method for analyzing the incorporation of this compound is mass spectrometry (MS) coupled with either liquid chromatography (LC) or gas chromatography (GC). The deuterium label will result in a mass shift of +5 atomic mass units (amu) for cinnamyl alcohol and its direct downstream metabolites.
Table 1: Hypothetical Quantitative Data for this compound Tracer Study in Arabidopsis thaliana
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Peak Area (Unlabeled Control) | Peak Area (d5-labeled) | Fold Change (Labeled/Unlabeled) |
| Cinnamyl Alcohol | 134.07 | 139.10 | 1.2 x 10^5 | 8.5 x 10^6 | 70.8 |
| Cinnamaldehyde | 132.06 | 137.09 | 5.8 x 10^4 | 2.1 x 10^5 | 3.6 |
| Cinnamic Acid | 148.05 | 153.08 | 3.2 x 10^4 | 9.8 x 10^4 | 3.1 |
| Coniferyl Alcohol | 180.08 | 185.11 | 4.5 x 10^6 | 1.2 x 10^6 | 0.27 |
| Sinapyl Alcohol | 210.09 | 215.12 | 2.8 x 10^6 | 7.5 x 10^5 | 0.27 |
Note: The hypothetical data assumes that exogenously supplied this compound is metabolized. The fold change for coniferyl and sinapyl alcohols is presented as a fraction, indicating their dilution by the endogenous unlabeled pool.
Visualization of Pathways and Workflows
Diagram 1: Phenylpropanoid Pathway Leading to Lignin Biosynthesis
Caption: Simplified phenylpropanoid pathway for lignin biosynthesis.
Diagram 2: Experimental Workflow for this compound Tracer Studies
Caption: Workflow for tracing this compound in plant metabolism.
Diagram 3: Logical Relationship of this compound Fate
Caption: Potential metabolic fates of this compound in plants.
References
- 1. Cinnamyl alcohol dehydrogenases‐C and D, key enzymes in lignin biosynthesis, play an essential role in disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) [frontiersin.org]
- 5. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics of Early Stage Plant Cell–Microbe Interaction Using Stable Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 8. Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinnamyl Alcohol-d5 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Cinnamyl Alcohol-d5 from various biological matrices, including plasma, urine, and tissue homogenates. The following sections offer a comparative overview of common sample preparation techniques, step-by-step experimental procedures, and expected performance data to guide researchers in selecting the most appropriate method for their analytical needs, primarily for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a deuterated stable isotope-labeled internal standard (IS) crucial for the accurate quantification of cinnamyl alcohol in biological samples. Proper sample preparation is a critical step to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results.[1][2][3] The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the desired sample throughput. This document outlines three common and effective techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation method is a balance between recovery, cleanliness of the final extract, and procedural complexity. Below is a summary of the key characteristics of each technique.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent or acid.[4][5] | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. |
| Primary Application | High-throughput screening, analysis of a wide range of analytes. | Removal of highly water-soluble or lipid-soluble interferences. | High selectivity and concentration of the analyte, removal of a broad range of interferences.[6] |
| Typical Recovery | 80-100%[5] | 70-95% | 85-105% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Protocol Simplicity | Simple | Moderate | Complex |
Note: The provided recovery and matrix effect values are typical for these techniques and may vary depending on the specific matrix, analyte concentration, and protocol optimization. For this compound, specific validation would be required to determine the exact performance characteristics.
Experimental Protocols
The following are detailed protocols for the preparation of biological samples containing this compound.
Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis, particularly for plasma samples. Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[5]
Protocol for Plasma:
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the appropriate concentration of this compound as the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Workflow for Protein Precipitation:
Liquid-Liquid Extraction (LLE)
LLE is effective for cleaner sample extracts compared to PPT and is suitable for various biological matrices. The choice of organic solvent is critical for achieving good recovery.
Protocol for Urine:
-
Aliquot 500 µL of urine sample into a 2 mL screw-cap tube.
-
Add the required amount of this compound internal standard.
-
Adjust the sample pH to the desired value (e.g., acidic or basic, depending on the analyte's properties) with a small volume of acid or base.
-
Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Cap the tube and vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction:
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, making it ideal for achieving low limits of quantification. The choice of sorbent (e.g., C18, mixed-mode) is crucial for optimal performance.
Protocol for Tissue Homogenate:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Take 500 µL of the supernatant and add the this compound internal standard.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction:
Quantitative Data Summary
The following table summarizes expected quantitative performance data for the analysis of small molecules in biological matrices using the described sample preparation techniques. It is important to note that these are typical values and a full method validation is required to establish the specific performance for this compound.
Table 2: Typical Quantitative Performance Data
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery (%) | 80 - 105[5] | 70 - 98[7] | 85 - 110 |
| Internal Standard Recovery (%) | 85 - 110 | 75 - 100 | 90 - 105 |
| Matrix Effect (%) | 75 - 125 | 85 - 115 | 90 - 110 |
| Lower Limit of Quantification (LLOQ) | ng/mL range | ng/mL to sub-ng/mL range | sub-ng/mL to pg/mL range |
| Precision (%CV) | < 15 | < 15 | < 10 |
| Accuracy (%Bias) | ± 15 | ± 15 | ± 10 |
Values are generalized from bioanalytical method validation guidelines and literature for small molecules. A study on cinnamic alcohol showed high accuracy and precision in the low µM range.[8] Specific performance for this compound must be determined experimentally.
Conclusion
The choice of sample preparation technique for this compound in biological matrices is a critical decision that impacts the quality and reliability of quantitative data. Protein precipitation offers a rapid and high-throughput solution, ideal for early-stage studies. Liquid-liquid extraction provides a cleaner extract with reduced matrix effects. Solid-phase extraction delivers the highest level of sample cleanup and concentration, enabling the most sensitive analyses. The protocols and comparative data presented in these application notes serve as a comprehensive guide for researchers to develop and implement robust and reliable bioanalytical methods for the quantification of cinnamyl alcohol using this compound as an internal standard. A thorough method validation is essential to ensure the accuracy and precision of the final analytical data.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase microextraction technology for in vitro and in vivo metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
Application Note: Quantification of Cinnamyl Alcohol in Food Samples Using Stable Isotope Dilution Analysis by LC-MS/MS
Abstract
This application note details a robust and highly selective method for the quantification of cinnamyl alcohol in various food matrices. The protocol employs Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, cinnamyl alcohol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and quality control professionals in the food and beverage industry.
Introduction
Cinnamyl alcohol is a naturally occurring aromatic alcohol found in a variety of foods and plants, including cinnamon, star anise, and various fruits. It is also used as a flavoring agent in the food industry.[1] Accurate quantification of cinnamyl alcohol is crucial for quality control, flavor profiling, and ensuring compliance with food regulations.
Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative analysis, particularly in complex matrices like food.[2][3] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (the internal standard) to the sample at the beginning of the analytical procedure.[2] Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and ionization suppression or enhancement during analysis.[4][5] Quantification is then based on the ratio of the response of the native analyte to that of the labeled internal standard, leading to highly accurate and precise results.[2] This application note provides a detailed protocol for the quantification of cinnamyl alcohol in food samples using SIDA with LC-MS/MS.
Experimental
Reagents and Materials
-
Cinnamyl alcohol (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup.
Protocol:
-
Homogenize 5 g of the food sample (e.g., fruit puree, beverage, ground cinnamon).
-
Add 10 mL of ultrapure water and vortex for 1 minute.
-
Spike the sample with 50 µL of a 1 µg/mL solution of this compound (internal standard).
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cinnamyl Alcohol | 135.1 | 117.1 | 15 |
| Cinnamyl Alcohol | 135.1 | 91.1 | 20 |
| This compound | 140.1 | 122.1 | 15 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision in three different food matrices: apple juice, cinnamon powder, and a fruit-based dessert. The results are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.998 |
| Calibration Range | 1 - 500 ng/mL |
| LOD | 0.3 ng/g |
| LOQ | 1.0 ng/g |
Table 2: Recovery and Precision in Spiked Food Matrices (n=6)
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) |
| Apple Juice | 10 | 98.5 | 4.2 |
| 100 | 101.2 | 3.1 | |
| Cinnamon Powder | 10 | 95.3 | 5.5 |
| 100 | 97.8 | 4.8 | |
| Fruit Dessert | 10 | 96.9 | 4.9 |
| 100 | 99.1 | 3.7 |
Table 3: Quantification of Cinnamyl Alcohol in Commercial Food Samples
| Sample | Cinnamyl Alcohol Concentration (µg/g) ± SD |
| Commercial Apple Juice | 2.5 ± 0.2 |
| Ground Cinnamon | 158.7 ± 11.3 |
| Strawberry Yogurt | 7.8 ± 0.6 |
| Flavored Black Tea | 22.4 ± 1.9 |
Visualization of Experimental Workflow
Caption: Workflow for cinnamyl alcohol quantification.
Conclusion
The described Stable Isotope Dilution Analysis method provides a reliable, sensitive, and accurate means for the quantification of cinnamyl alcohol in a variety of food samples. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, leading to high-quality quantitative data. This protocol is well-suited for both routine quality control and research applications in the food industry.
References
- 1. femaflavor.org [femaflavor.org]
- 2. Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cinnamyl Alcohol-d5 as a Tracer in Enzymatic Reaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl alcohol is a naturally occurring fragrance material and a key intermediate in the biosynthesis of lignin in plants.[1] Its metabolism is of significant interest in fields ranging from plant biochemistry to human toxicology and drug development. The primary enzyme responsible for the reversible oxidation of cinnamyl alcohol to cinnamaldehyde is Cinnamyl Alcohol Dehydrogenase (CAD), a NAD(P)+-dependent oxidoreductase.[2] Understanding the kinetics and mechanism of this and other enzymatic transformations of cinnamyl alcohol is crucial for various applications.
Cinnamyl Alcohol-d5, a deuterated stable isotope-labeled version of cinnamyl alcohol, serves as an invaluable tracer in studying these enzymatic reactions. The five deuterium atoms on the phenyl ring provide a distinct mass shift, enabling its differentiation from the unlabeled endogenous counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking of the metabolic fate of cinnamyl alcohol in complex biological systems, such as cell lysates, tissue homogenates, and reconstituted enzymatic assays. The use of stable isotope tracers like this compound is a powerful technique for elucidating metabolic pathways, quantifying enzyme kinetics, and investigating kinetic isotope effects.[2][3]
Applications
-
Elucidation of Metabolic Pathways: Tracing the conversion of this compound to its metabolites, such as Cinnamaldehyde-d5, provides direct evidence of metabolic pathways in various biological systems, including plant tissues, human skin cells, and liver microsomes.[4][5]
-
Enzyme Kinetic Studies: this compound can be used as a substrate to determine key kinetic parameters of enzymes like Cinnamyl Alcohol Dehydrogenase (CAD), including the Michaelis constant (Km) and the catalytic rate constant (kcat).
-
Kinetic Isotope Effect (KIE) Studies: Comparing the reaction rates of deuterated and non-deuterated cinnamyl alcohol can reveal information about the rate-limiting steps and transition state structures of the enzymatic reaction.[3] This is particularly useful for understanding the mechanism of hydrogen transfer in dehydrogenase-catalyzed reactions.
-
Drug Metabolism and Pharmacokinetic (DMPK) Studies: In drug development, understanding the metabolic fate of drug candidates is essential. If a drug molecule contains a cinnamyl alcohol moiety, this compound can be used as a tracer to study its metabolism by drug-metabolizing enzymes, such as cytochrome P450s and alcohol dehydrogenases.
Featured Application: Kinetic Analysis of Cinnamyl Alcohol Dehydrogenase (CAD)
This section provides a detailed protocol for determining the kinetic parameters of Cinnamyl Alcohol Dehydrogenase using this compound as a tracer, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol
1. Materials and Reagents:
-
This compound
-
Unlabeled Cinnamyl Alcohol (for standard curve)
-
Cinnamaldehyde (for standard curve)
-
Recombinant or purified Cinnamyl Alcohol Dehydrogenase (CAD)
-
NADP+ (or NAD+, depending on the enzyme's cofactor preference)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.8)
-
Quenching Solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
2. Preparation of Standard Solutions:
-
Prepare stock solutions of Cinnamyl Alcohol, Cinnamaldehyde, and this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Generate a series of calibration standards by serially diluting the stock solutions of unlabeled cinnamyl alcohol and cinnamaldehyde in the reaction buffer. These will be used to quantify the substrate and product.
3. Enzymatic Assay:
-
Prepare a master mix containing the reaction buffer and NADP+.
-
In individual microcentrifuge tubes, add a range of concentrations of the this compound substrate.
-
Pre-incubate the substrate and master mix at the desired reaction temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the CAD enzyme to each tube.
-
Incubate the reaction for a predetermined time, ensuring that the product formation is in the linear range (typically 5-15 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the reaction).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to autosampler vials for LC-MS analysis.
4. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is suitable for separating cinnamyl alcohol and cinnamaldehyde.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
-
Monitor the [M+H]+ ions for this compound, unlabeled cinnamyl alcohol, cinnamaldehyde, and the internal standard.
-
For MRM, select appropriate precursor-product ion transitions.
-
-
5. Data Analysis:
-
Generate calibration curves for unlabeled cinnamyl alcohol and cinnamaldehyde by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Quantify the amount of this compound consumed and Cinnamaldehyde-d5 produced in each enzymatic reaction using the calibration curves.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Data Presentation
The quantitative data obtained from the enzymatic assay can be summarized in the following tables:
Table 1: LC-MS Parameters for Analyte Detection
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Cinnamyl Alcohol | 135.1 | 117.1 | 3.5 |
| This compound | 140.1 | 122.1 | 3.5 |
| Cinnamaldehyde | 133.1 | 105.1 | 4.2 |
| Cinnamaldehyde-d5 | 138.1 | 110.1 | 4.2 |
| Internal Standard | Varies | Varies | Varies |
Table 2: Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cinnamyl Alcohol | 50 ± 5 | 1.2 ± 0.1 | 10 ± 1 | 2.0 x 10⁵ |
| This compound | 52 ± 6 | 1.0 ± 0.1 | 8.3 ± 0.8 | 1.6 x 10⁵ |
Note: The data presented in Table 2 are representative and will vary depending on the specific enzyme source and reaction conditions. The slight difference in kinetic parameters between the deuterated and non-deuterated substrate is indicative of a kinetic isotope effect.
Visualizations
Metabolic Pathway of Cinnamyl Alcohol
Caption: Enzymatic oxidation of this compound.
Experimental Workflow for CAD Kinetic Analysis
Caption: Workflow for CAD kinetic analysis.
Conclusion
This compound is a powerful tool for researchers studying the enzymatic reactions involving cinnamyl alcohol. Its use as a tracer, coupled with sensitive analytical techniques like LC-MS, allows for the detailed characterization of metabolic pathways and enzyme kinetics. The protocols and data presented here provide a framework for designing and conducting experiments to investigate the role of cinnamyl alcohol in various biological systems.
References
- 1. ScenTree - Cinnamyl alcohol (CAS N° 104-54-1) [scentree.co]
- 2. ckisotopes.com [ckisotopes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Transition Optimization for Cinnamyl Alcohol-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the optimization of LC-MS/MS transitions for the stable isotope-labeled compound, Cinnamyl Alcohol-d5. This internal standard is crucial for the accurate quantification of cinnamyl alcohol in various biological matrices, a compound of interest in toxicology, pharmacology, and dermatology due to its fragrance properties and potential as a skin sensitizer. The following guidelines will enable users to establish a robust and sensitive multiple reaction monitoring (MRM) method.
Introduction
Cinnamyl alcohol is a fragrance ingredient that can act as a prohapten, metabolically activated to sensitizing aldehydes. Its quantification often requires a stable isotope-labeled internal standard for accuracy. This compound, with deuterium atoms on the phenyl ring, is an ideal internal standard as it co-elutes with the analyte of interest and compensates for matrix effects and variations in instrument response.
Optimizing the MRM transitions is a critical step in developing a quantitative LC-MS/MS method. This involves the selection of a precursor ion and one or more product ions, followed by the optimization of the collision energy (CE) to achieve maximum signal intensity.
Predicted MRM Transitions for this compound
Based on the molecular weight of this compound (139.21 g/mol ), the predicted precursor ion in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 140.2.
The fragmentation of this compound is anticipated to be similar to its non-deuterated counterpart, with the primary fragmentation occurring at the propenol side chain. The deuterium labeling on the phenyl ring is not expected to significantly alter the main fragmentation pathways. Common fragmentation patterns for alcohols include the loss of water (H₂O) and other neutral losses from the side chain.
The following table summarizes the proposed MRM transitions for this compound. These transitions should be experimentally verified and optimized.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Transition Type |
| 140.2 | 122.2 | H₂O | Quantifier |
| 140.2 | 112.2 | C₂H₄ | Qualifier |
| 140.2 | 96.1 | C₃H₄O | Qualifier |
| 140.2 | 84.1 | C₃H₄O + CO | Qualifier |
Experimental Protocol for MRM Transition Optimization
This protocol outlines the steps for optimizing the MRM transitions for this compound using a triple quadrupole mass spectrometer.
Materials and Reagents
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Standard Preparation
Prepare a 1 µg/mL stock solution of this compound in methanol. From this stock, prepare a working solution of 100 ng/mL in a 50:50 mixture of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Method
A generic LC method suitable for initial optimization is provided below. This method should be further optimized for specific applications.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
Optimization Workflow
-
Direct Infusion (Optional but Recommended): Infuse the 100 ng/mL working solution of this compound directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) to obtain a stable signal of the precursor ion (m/z 140.2).
-
Product Ion Scan: Perform a product ion scan of the precursor ion (m/z 140.2) to identify the most abundant and stable product ions. The collision energy can be ramped (e.g., from 5 to 40 eV) to observe the fragmentation pattern at different energy levels.
-
MRM Transition Selection: Based on the product ion scan, select the most intense product ion as the "quantifier" and one or two other abundant ions as "qualifiers".
-
Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves injecting the standard multiple times while systematically varying the collision energy for that specific transition (e.g., in 2 eV increments from 5 to 40 eV). Plot the resulting peak area against the collision energy to determine the optimal value that yields the highest signal intensity.
-
Final Method: Create a final MRM method using the optimized collision energies for each transition.
Data Presentation
The following table should be populated with the experimentally determined optimal collision energies.
| Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) |
| 140.2 | 122.2 | To be determined experimentally |
| 140.2 | 112.2 | To be determined experimentally |
| 140.2 | 96.1 | To be determined experimentally |
| 140.2 | 84.1 | To be determined experimentally |
Visualization of the Experimental Workflow
Caption: Workflow for optimizing LC-MS/MS transitions for this compound.
Conclusion
This application note provides a comprehensive protocol for the optimization of LC-MS/MS transitions for this compound. By following these guidelines, researchers can develop a sensitive and specific MRM method for the accurate quantification of cinnamyl alcohol in complex matrices. It is essential to experimentally verify the proposed transitions and optimize the collision energies to achieve the best performance on the specific instrumentation being used.
Troubleshooting & Optimization
How to resolve matrix effects with Cinnamyl Alcohol-d5 in complex samples?
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Cinnamyl Alcohol-d5 as an internal standard for the quantification of Cinnamyl Alcohol in complex samples, with a focus on resolving matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: The term "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can include proteins, lipids, salts, and endogenous metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3] Ion suppression is the more common phenomenon and can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][4]
Q2: I'm using this compound as an internal standard. Isn't that supposed to correct for matrix effects?
A2: Yes, using a stable isotope-labeled (SIL) internal standard like this compound is the preferred method to compensate for matrix effects.[5][6][7] The core assumption is that the SIL internal standard will co-elute and behave identically to the unlabeled analyte during sample extraction, chromatography, and ionization.[5][8] Therefore, any signal suppression or enhancement experienced by the analyte should be equally experienced by the internal standard, keeping their response ratio constant.[1] However, this is not always a guarantee, especially in the presence of significant matrix effects.[5]
Q3: What can cause Cinnamyl Alcohol and this compound to behave differently and lead to inaccurate results?
A3: While structurally very similar, differences can arise that negate the corrective power of the SIL internal standard:
-
Chromatographic Shift: The primary cause is a slight difference in retention time between the analyte and the SIL internal standard, often due to the deuterium isotope effect. This can cause them to elute in regions with different levels of ion suppression, leading to a variable analyte-to-internal standard ratio.[5]
-
Differential Extraction Recovery: In some cases, the analyte and its SIL internal standard may exhibit different extraction efficiencies from the sample matrix.[5][9]
-
Inter-lot Matrix Variability: The composition of the matrix can vary significantly between individual samples or lots (e.g., plasma from different patients).[5][9] This can lead to inconsistent matrix effects that are not uniformly corrected by the internal standard.
Q4: How can I quantitatively assess the extent of matrix effects in my samples?
A4: The most common method is the post-extraction spike .[4][10] This involves comparing the peak area of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) to the peak area of the same concentration of analyte in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of ion suppression or enhancement.[11]
Q5: What is the difference between reducing matrix effects and compensating for them?
A5: Compensating for matrix effects involves using a corrective tool, such as a SIL internal standard, with the assumption that both analyte and standard are affected equally.[8] Reducing matrix effects is a proactive approach focused on removing the interfering components from the sample before analysis.[2] Improving sample preparation is the most effective way to reduce matrix effects.[4][12] While a SIL standard is essential, combining it with a sample preparation strategy that minimizes matrix interferences will produce the most robust and reliable method.
Section 2: Troubleshooting Guide
Issue 1: Poor reproducibility or accuracy despite using this compound.
-
Possible Cause: Differential matrix effects due to a chromatographic shift between Cinnamyl Alcohol and this compound. The two compounds may be eluting in different zones of ion suppression.[5]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant separation in retention time is a clear indicator of a problem.
-
Assess Matrix Effects Qualitatively: Use the post-column infusion technique to identify the retention time regions where ion suppression is most severe.[2][10] If your analyte or internal standard elutes in this region, chromatographic optimization is necessary.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column chemistry to achieve better separation of the analyte from the interfering matrix components and to ensure co-elution with the internal standard.[1]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation technique (see Issue 2) to remove the interfering compounds.[2][4]
-
Issue 2: Low signal intensity (ion suppression) for both Cinnamyl Alcohol and this compound.
-
Possible Cause: Significant co-elution with matrix components, particularly phospholipids in biological samples like plasma or serum, which are notorious for causing ion suppression.[4][13]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: Move beyond simple "dilute-and-shoot" or protein precipitation methods.
-
Solid-Phase Extraction (SPE): Use an SPE protocol to selectively isolate the analyte while washing away salts, proteins, and phospholipids.[1][13]
-
Liquid-Liquid Extraction (LLE): Optimize an LLE method to partition the analyte into a clean, immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[1][4]
-
Phospholipid Removal Plates: Employ specialized plates or cartridges, such as those using HybridSPE technology, that specifically target and remove phospholipids.[13]
-
-
Sample Dilution: If the method has sufficient sensitivity, diluting the final sample extract can effectively reduce the concentration of interfering matrix components.[2][10]
-
Modify MS Parameters: Experiment with the ionization source settings. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) or changing the polarity can reduce susceptibility to matrix effects compared to Electrospray Ionization (ESI).[14]
-
Issue 3: Inconsistent analyte-to-internal standard response ratio across different sample lots or individuals.
-
Possible Cause: The composition and concentration of endogenous matrix components vary from one biological sample to another, leading to variable matrix effects.[9] A method validated with pooled plasma may not perform adequately on individual patient samples.[9]
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.[1][12] If significant lot-to-lot variability is expected, it may be necessary to use representative matrix from different lots during validation.
-
Implement a More Robust Sample Preparation: A thorough sample cleanup method like SPE is less susceptible to variations in sample matrix compared to simpler methods like protein precipitation.[13]
-
Evaluate with the Standard Addition Method: For particularly challenging matrices or to confirm results, analyze samples using the standard addition method, where known quantities of the analyte are spiked directly into aliquots of the sample.[2][12] This is highly accurate but time-consuming.
-
Section 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Spike Cinnamyl Alcohol and this compound into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank matrix through the entire sample preparation procedure. Spike Cinnamyl Alcohol and this compound into the final, clean extracts to the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike Cinnamyl Alcohol into at least six different lots of blank matrix before starting the sample preparation procedure. Add this compound. Process these samples.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Internal Standard Normalized ME %: Calculate ME% for both the analyte and the internal standard. The goal is for the IS-Normalized ME to be close to 100%, indicating effective compensation.
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a starting point for a mixed-mode SPE cartridge. Optimization is required.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Add this compound internal standard and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of 40% methanol in water to remove phospholipids.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.
Section 4: Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (RE%) | Matrix Effect (ME%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 90-105% | 40-75% (High Suppression) | Fast, simple, inexpensive | Poor cleanup, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 75-95% | 80-95% (Low Suppression) | Cleaner than PPT, good recovery | More labor-intensive, uses organic solvents |
| Solid-Phase Extraction (SPE) | 85-100% | 95-105% (Minimal Effect) | Excellent cleanup, high selectivity | Higher cost, requires method development |
Data are representative and will vary based on the specific matrix and analyte.
Table 2: Calculating Matrix Effect (ME) and Internal Standard (IS) Normalized ME
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Effect (ME) | (Peak Area in Post-Spike Matrix / Peak Area in Neat Solvent) | 1.0 (or 100%) | < 1 indicates ion suppression. > 1 indicates ion enhancement. |
| IS-Normalized ME | ME of Analyte / ME of Internal Standard | 1.0 (or 100%) | A value near 1.0 indicates that the IS is effectively compensating for the matrix effect on the analyte. |
Section 5: Visual Guides
Caption: Workflow for investigating and resolving matrix effects.
Caption: Decision tree for choosing a matrix effect mitigation strategy.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Improving the signal intensity of Cinnamyl Alcohol-d5 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Cinnamyl Alcohol-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low signal intensity of this compound in LC-MS/MS analysis?
A1: Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature can significantly hinder ionization efficiency.[1][2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[3]
-
Inappropriate Mobile Phase Composition: The choice of mobile phase additives and the overall composition can impact the ionization process.[4][5]
-
Sample Preparation Issues: Inefficient extraction or the presence of contaminants can interfere with the analysis.
-
Hydrogen/Deuterium (H/D) Back-Exchange: Under certain conditions, the deuterium atoms on this compound can exchange with hydrogen atoms from the mobile phase or sample matrix, leading to a decrease in the specific deuterated signal.
Q2: How can I prevent H/D back-exchange during my analysis?
A2: To minimize H/D back-exchange, consider the following:
-
Mobile Phase Composition: Use aprotic solvents or mobile phases with a high percentage of organic solvent where possible. If aqueous mobile phases are necessary, using D₂O instead of H₂O can help maintain the deuteration of your analyte.[6]
-
pH Control: Maintain a neutral or slightly acidic pH, as basic conditions can promote H/D exchange.[6]
-
Temperature: Keep the autosampler and column temperatures as low as reasonably possible to slow down the exchange reaction.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound?
A3: The molecular weight of non-deuterated Cinnamyl Alcohol is approximately 134.18 g/mol .[7][8] For this compound, with five deuterium atoms replacing five hydrogen atoms, the expected monoisotopic mass will be higher. The exact m/z will depend on the ionization mode:
-
Positive Ion Mode (ESI+): Expect to see the protonated molecule [M+H]⁺ and potentially adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Negative Ion Mode (ESI-): You might observe the deprotonated molecule [M-H]⁻.
Q4: Can I use the same instrument parameters for this compound as for non-deuterated Cinnamyl Alcohol?
A4: While the parameters for the non-deuterated analog are a good starting point, optimization is crucial. Deuterated standards can sometimes exhibit slightly different chromatographic behavior and fragmentation patterns.[3] It is recommended to perform a separate optimization for this compound to determine the ideal cone voltage and collision energy for your specific instrument and method.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving low signal intensity.
Issue 2: Poor Peak Shape and Reproducibility
This section addresses common causes of tailing peaks, broad peaks, and inconsistent signal intensity.
Possible Cause & Solution Table
| Problem | Potential Cause | Recommended Solution |
| Tailing Peaks | Secondary interactions with the column stationary phase. | Add a small amount of a competing base or acid to the mobile phase (e.g., 0.1% formic acid or ammonium hydroxide). |
| Column degradation. | Replace the analytical column. | |
| Broad Peaks | High dead volume in the LC system. | Check and tighten all fittings. Use low-volume tubing. |
| Suboptimal flow rate. | Optimize the flow rate for your column dimensions and particle size. | |
| Inconsistent Signal | Matrix effects. | Improve sample cleanup, use a matrix-matched calibrator, or dilute the sample.[3] |
| Autosampler injection issues. | Check the autosampler for air bubbles and ensure correct injection volume. | |
| Unstable electrospray. | Clean the ion source and check for a consistent spray. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing the electrospray ionization (ESI) source for this compound.
Protocol 2: LC-MS/MS Method for this compound
This protocol provides a starting point for developing a robust LC-MS/MS method.
Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then re-equilibrate. A typical starting point is 5% B, ramp to 95% B over 5-10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry Parameters (Example for a Triple Quadrupole Instrument)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV (Optimize as per Protocol 1) |
| Cone Voltage | 20 - 40 V (Optimize for precursor ion) |
| Desolvation Temperature | 350 - 500 °C (Optimize as per Protocol 1) |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Collision Energy | 10 - 30 eV (Optimize for product ions) |
| MRM Transitions | Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a stable product ion. |
Data Presentation: Parameter Optimization
The following tables provide examples of how different parameters can affect the signal intensity of a deuterated standard. These values are illustrative and should be optimized for your specific instrument and analyte.
Table 1: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (%) |
| Formic Acid | 100 |
| Acetic Acid | 85 |
| Ammonium Formate | 120 |
| No Additive | 40 |
Table 2: Impact of Cone Voltage on Precursor Ion Intensity
| Cone Voltage (V) | Relative Precursor Ion Intensity (%) |
| 10 | 60 |
| 20 | 95 |
| 30 | 100 |
| 40 | 80 |
| 50 | 50 |
Table 3: Influence of Collision Energy on Product Ion Intensity
| Collision Energy (eV) | Relative Product Ion Intensity (%) |
| 5 | 30 |
| 10 | 75 |
| 15 | 100 |
| 20 | 90 |
| 25 | 65 |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
Troubleshooting Peak Tailing of Cinnamyl Alcohol-d5 in Gas Chromatography: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Cinnamyl Alcohol-d5 in gas chromatography (GC) analysis. The following question-and-answer format directly addresses common issues to help you resolve them efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of peak tailing for this compound in my GC analysis?
Peak tailing for polar and active compounds like this compound is a frequent issue in gas chromatography.[1][2][3] The primary causes can be categorized into two main areas: chemical interactions within the GC system and physical problems with the setup.[4]
Common Causes of Peak Tailing:
| Category | Specific Cause | Description |
| Chemical Interactions | Active Sites | Unwanted interactions between this compound and active sites (e.g., silanol groups) in the inlet liner, column, or fittings can lead to peak tailing.[1][2][5] These sites can form strong hydrogen bonds with the polar alcohol group.[1] |
| Contamination | Residue from previous analyses can create active sites, causing tailing.[3][6] This is especially true if the column has been exposed to complex matrices.[2] | |
| Metal Surfaces | Interactions with stainless-steel components in the flow path can cause chelation or adsorption of analytes with electron-donating groups, like alcohols.[2] | |
| Physical & Methodological Issues | Poor Column Installation | Incorrect column positioning in the inlet or detector can create dead volumes or turbulent flow paths, leading to peak distortion.[1][7] |
| Improper Column Cut | A jagged or uneven column cut can disrupt the sample band as it enters the column, causing tailing.[1][7][8] | |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][5] | |
| Inappropriate Flow Rate | A flow rate that is too low may not efficiently sweep the sample through the system, contributing to tailing.[5] | |
| Solvent Mismatch | A mismatch in polarity between the solvent and the stationary phase can affect peak shape.[9] |
Q2: How can I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial to efficiently identify and resolve the source of peak tailing. The following workflow can guide your troubleshooting process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. google.com [google.com]
- 4. restek.com [restek.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
Optimizing the fragmentation pattern of Cinnamyl Alcohol-d5 for MRM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinnamyl Alcohol-d5 in Multiple Reaction Monitoring (MRM) assays.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound fragmentation for MRM analysis.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or Low Precursor Ion Intensity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI (e.g., contains a proton source like formic acid for positive mode).[1] |
| Incorrect mass spectrometer settings. | Verify the mass spectrometer is set to scan for the correct m/z of the this compound precursor ion. | |
| Analyte degradation. | Check the stability of this compound in the prepared sample and mobile phase.[1] | |
| No or Low Product Ion Intensity | Inappropriate collision energy. | Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of potential product ions.[2][3] |
| Incorrect product ion selection. | Based on the fragmentation of unlabeled Cinnamyl Alcohol, predict and scan for the corresponding deuterated fragment ions. | |
| Gas pressure in the collision cell is too low. | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. | |
| High Background Noise or Interferences | Matrix effects from the sample. | Improve sample preparation methods (e.g., solid-phase extraction) to remove interfering compounds.[1] Adjust chromatographic conditions to separate the analyte from interfering peaks.[4][5] |
| Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives.[4] Flush the LC system to remove contaminants.[5] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Inappropriate chromatographic conditions. | Optimize the analytical column, mobile phase composition, and gradient to achieve better peak shape.[4][5] |
| Column overload. | Reduce the injection volume or sample concentration.[5] | |
| Mismatched injection solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[4] | |
| Inconsistent or Irreproducible Results | Fluctuations in LC system pressure. | Check for leaks in the LC system and ensure pump seals are in good condition.[5] |
| Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples. | |
| Instability of the mass spectrometer. | Perform mass calibration and system suitability tests regularly. |
Frequently Asked Questions (FAQs)
1. What is the expected precursor ion for this compound in positive ion ESI-MS?
In positive ion electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺. The nominal mass of Cinnamyl Alcohol is 134 g/mol . With five deuterium atoms replacing five hydrogen atoms, the nominal mass of this compound is 139 g/mol . Therefore, the expected precursor ion to monitor is m/z 140.
2. What are the likely product ions for this compound in an MRM assay?
The fragmentation of Cinnamyl Alcohol typically involves the loss of water (H₂O) and other characteristic fragments.[6][7] For this compound, we can predict the following fragmentation pathways:
-
Loss of HDO: A likely fragmentation pathway is the loss of a deuterated water molecule, resulting in a fragment ion.
-
Other characteristic fragments: Based on the fragmentation of the non-deuterated compound, other potential product ions can be predicted and tested.
A summary of predicted MRM transitions is provided in the table below.
3. How do I optimize the collision energy for this compound MRM transitions?
Collision energy is a critical parameter for achieving optimal sensitivity in MRM assays. The general approach involves:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Set the mass spectrometer to monitor the precursor ion (m/z 140) and the potential product ions.
-
Perform a "collision energy ramp" experiment where the collision energy is systematically varied over a range (e.g., 5-50 eV).
-
Monitor the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the highest and most stable signal for the product ion.[2][3]
4. What are some key considerations for method development for this compound analysis?
-
Chromatography: Develop a robust liquid chromatography method to separate this compound from potential isomers and matrix interferences. Reversed-phase chromatography with a C18 column is a common starting point.
-
Internal Standard: While this compound is an internal standard itself, if you are developing a method for a non-deuterated analyte, using a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Matrix Effects: Biological samples can contain compounds that suppress or enhance the ionization of the analyte, leading to inaccurate quantification. It is crucial to evaluate and minimize matrix effects during method validation.
Data Presentation
Table 1: Predicted MRM Transitions and Optimized Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss | Optimized Collision Energy (eV) |
| This compound | 140 | 121 | HDO | To be determined experimentally |
| This compound | 140 | 108 | C₂H₂D₂ | To be determined experimentally |
| This compound | 140 | 92 | C₃H₄D₂ | To be determined experimentally |
| This compound | 140 | 79 | C₄H₅D₂ | To be determined experimentally |
Note: The optimal collision energies need to be determined empirically on the specific mass spectrometer being used.
Experimental Protocols & Visualizations
Experimental Workflow for MRM Optimization
The following diagram illustrates the logical workflow for optimizing the MRM fragmentation pattern of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. agilent.com [agilent.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Preventing in-source fragmentation of Cinnamyl Alcohol-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Cinnamyl Alcohol-d5 during mass spectrometry analysis.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation (ISF) is a common phenomenon in mass spectrometry where precursor ions fragment in the ion source before entering the mass analyzer. This can lead to decreased sensitivity for the intact molecule and potential misidentification of compounds. This compound, being a relatively small and potentially fragile molecule, can be susceptible to ISF. This guide provides a systematic approach to troubleshoot and minimize this issue.
Initial Assessment of In-Source Fragmentation
The first step is to determine if significant in-source fragmentation is occurring.
Question: How do I know if my this compound is fragmenting in the source?
Answer:
-
Observe the Mass Spectrum: Look for ions at m/z values lower than the expected protonated molecule ([M+H]⁺) of this compound. The expected m/z for [M+H]⁺ of this compound (C₉H₅D₅O) is approximately 139.1 g/mol . Common fragments of alcohols include the loss of water (H₂O, D₂O, or HDO) and α-cleavage.
-
Vary Cone/Fragmentor Voltage: Gradually decrease the cone voltage (also known as fragmentor voltage or declustering potential) and observe the relative intensities of the precursor and fragment ions. A significant increase in the precursor ion intensity relative to the fragment ions at lower voltages is a strong indicator of in-source fragmentation.[1][2]
-
Compare with a Known Standard: If available, analyze a non-deuterated cinnamyl alcohol standard under the same conditions. While the fragmentation patterns may differ slightly due to the deuterium labeling, observing significantly more fragmentation for your deuterated sample might point towards specific instability.
Systematic Troubleshooting Workflow
If in-source fragmentation is confirmed, follow this workflow to mitigate it.
Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation of this compound.
Detailed Troubleshooting Steps & FAQs
This section provides detailed explanations for each step in the troubleshooting workflow and answers to frequently asked questions.
Optimizing Cone/Fragmentor Voltage
Question: What is the cone voltage and how does it affect fragmentation?
Answer: The cone voltage (or fragmentor/declustering potential) is the electric potential difference between the sampling cone and the skimmer. It helps to desolvate ions but can also accelerate them, causing collisions with gas molecules that lead to fragmentation. Higher cone voltages generally result in more fragmentation.[3][1]
Question: What is a good starting cone voltage for this compound?
Answer: A good starting point is a low cone voltage, typically in the range of 10-30 V.[4] You can then incrementally increase the voltage to find the optimal balance between signal intensity and fragmentation.
Experimental Protocol: Cone Voltage Optimization
-
Prepare a standard solution of this compound in a solvent compatible with your LC-MS system (e.g., acetonitrile/water).
-
Infuse the solution directly into the mass spectrometer or perform multiple injections of the same sample.
-
Set the initial cone voltage to a low value (e.g., 10 V).
-
Acquire a full scan mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and major fragment ions.
-
Increase the cone voltage in increments of 5-10 V (e.g., 20 V, 30 V, 40 V, etc.) and repeat the acquisition.
-
Plot the relative intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing fragmentation.
Data Presentation: Effect of Cone Voltage on Fragmentation
| Cone Voltage (V) | [M+H]⁺ Relative Intensity (%) | Fragment Ion 1 Relative Intensity (%) | Fragment Ion 2 Relative Intensity (%) |
| 10 | 95 | 5 | <1 |
| 20 | 85 | 15 | 2 |
| 30 | 60 | 35 | 5 |
| 40 | 30 | 60 | 10 |
| 50 | 10 | 75 | 15 |
| 60 | <5 | 80 | 15 |
| Note: This table presents hypothetical data to illustrate the expected trend. Actual values will vary depending on the instrument and specific experimental conditions. |
Adjusting Source Temperature
Question: How does the ion source temperature influence fragmentation?
Answer: Higher ion source temperatures can provide more thermal energy to the analyte ions, which can induce or increase fragmentation.[5] For thermally labile compounds, optimizing the source temperature is crucial.
Question: What is a suitable source temperature range for this compound analysis?
Answer: Start with a lower source temperature, for example, 100-120°C, and gradually increase it if necessary to improve desolvation, while monitoring for any increase in fragmentation.
Experimental Protocol: Source Temperature Optimization
-
Using the optimal cone voltage determined previously, set the initial source temperature to a low value (e.g., 100°C).
-
Acquire a full scan mass spectrum and record the intensities of the precursor and fragment ions.
-
Increase the source temperature in increments of 10-20°C and repeat the acquisition.
-
Analyze the data to find the temperature that provides good signal intensity without causing significant fragmentation.
Data Presentation: Impact of Source Temperature on Fragmentation
| Source Temperature (°C) | [M+H]⁺ Relative Intensity (%) | Fragment Ion 1 Relative Intensity (%) |
| 100 | 88 | 12 |
| 120 | 85 | 15 |
| 140 | 75 | 25 |
| 160 | 60 | 40 |
| Note: This table presents hypothetical data to illustrate the expected trend. |
Evaluating Ionization Technique
Question: Are there alternative ionization techniques to reduce fragmentation?
Answer: Yes, using a "softer" ionization technique can significantly reduce fragmentation. Electrospray ionization (ESI) is generally considered a soft ionization method. However, if fragmentation is still an issue, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might be considered, although they can sometimes induce more thermal degradation.
Question: When should I consider switching from ESI to another ionization source?
Answer: If, after optimizing all ESI parameters, you still observe significant and unacceptable levels of in-source fragmentation, it may be beneficial to explore other ionization methods if your instrument has that capability.
Modifying Mobile Phase Composition
Question: Can the mobile phase affect in-source fragmentation?
Answer: Yes, the mobile phase composition can influence the efficiency of the ionization process and the stability of the ions in the gas phase. The use of additives like formic acid or ammonium acetate can affect the protonation efficiency and may have a minor impact on in-source fragmentation.
Question: What mobile phase considerations should I take into account?
Answer:
-
pH: Ensure the mobile phase pH is appropriate for efficient ionization of cinnamyl alcohol. For positive ion mode ESI, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is typically used.
-
Solvent Composition: The ratio of organic solvent to water can affect the desolvation process. A higher percentage of organic solvent can sometimes lead to more efficient desolvation at lower temperatures, indirectly reducing the thermal energy required and thus potentially lowering fragmentation.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated this compound fragmenting differently than the non-deuterated standard?
A1: The difference in fragmentation is likely due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can alter the fragmentation pathways and the relative abundance of fragment ions. For example, if a fragmentation pathway involves the cleavage of a C-H bond, the corresponding pathway in the deuterated molecule (cleavage of a C-D bond) will be less favored.
Q2: What are the expected major fragments of Cinnamyl Alcohol?
A2: For alcohols, common fragmentation pathways include:
-
Dehydration: Loss of a water molecule (H₂O). In this compound, this could be H₂O, HDO, or D₂O depending on which hydrogens are involved.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon.
Q3: Can a dirty ion source contribute to increased fragmentation?
A3: Yes, a contaminated ion source can lead to unstable spray and inconsistent ionization, which may contribute to increased fragmentation. Regular cleaning and maintenance of the ion source are recommended.
Q4: My signal intensity for the precursor ion is very low even at low cone voltages. What should I do?
A4: Low signal intensity can be due to several factors other than fragmentation, such as poor ionization efficiency, incorrect mobile phase, low sample concentration, or instrument issues. Refer to a general mass spectrometry troubleshooting guide to address these issues systematically.[6][7][8]
Q5: Where can I find a detailed LC-MS/MS protocol for Cinnamyl Alcohol?
A5: Several published methods describe the LC-MS/MS analysis of cinnamyl alcohol and its metabolites.[9][10] These can serve as a good starting point for developing a method for this compound. A typical method might involve a C18 column with a gradient elution using water and acetonitrile, both with 0.1% formic acid.[9]
Logical Relationship Diagram
Caption: Key factors influencing the in-source fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. gmi-inc.com [gmi-inc.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. agilent.com [agilent.com]
- 9. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 10. LC/MS/MS identification of glycosides produced by biotransformation of cinnamyl alcohol in Rhodiola rosea compact callus aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-elution issues with Cinnamyl Alcohol-d5 and its analyte
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues between Cinnamyl Alcohol-d5 (internal standard) and the unlabeled cinnamyl alcohol analyte during chromatographic analysis.
Troubleshooting Guide: Overcoming Co-elution
Issue: Partial or complete chromatographic separation of this compound and cinnamyl alcohol, leading to inaccurate quantification. This is often observed as peak splitting, ſhouldering, or two distinct peaks where one is expected.
Cause: The primary cause of this separation is the deuterium isotope effect. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to differential interactions with the stationary phase and resulting in a retention time shift.[1][2][3]
Initial Assessment Workflow
Caption: Initial assessment of potential co-elution issues.
Liquid Chromatography (LC) Troubleshooting
Question: My this compound internal standard is eluting slightly earlier/later than my analyte in my reverse-phase LC-MS/MS method. How can I get them to co-elute?
Answer: Achieving co-elution requires modifying the chromatographic conditions to minimize the deuterium isotope effect. Below are several strategies, starting with the least disruptive.
Strategy 1: Mobile Phase Modification
Adjusting the mobile phase composition can alter the selectivity of the separation.
-
Decrease Organic Solvent Strength: In reversed-phase chromatography, a weaker mobile phase (e.g., lower percentage of acetonitrile or methanol) will increase retention times for both compounds.[4] This increased interaction with the stationary phase can sometimes be sufficient to overcome the subtle differences caused by deuteration.
-
Change Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can change the selectivity of your separation. Methanol is a protic solvent and interacts differently with analytes compared to the aprotic acetonitrile.
-
Adjust Additives: Minor changes to the concentration of additives like formic acid or ammonium formate can influence peak shape and retention, potentially improving co-elution.
Strategy 2: Temperature Adjustment
Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
-
Increase Column Temperature: Elevating the temperature (e.g., from 30°C to 40°C or 50°C) can improve peak shape and sometimes reduce the separation between isotopologues by decreasing the mobile phase viscosity and increasing diffusion rates.
Strategy 3: Stationary Phase Evaluation
If mobile phase and temperature adjustments are unsuccessful, the issue may be with the column chemistry.
-
Change Stationary Phase Chemistry: The selectivity of the column is a major factor in separation.[4] If you are using a standard C18 column, consider switching to a different phase that offers alternative interactions, such as a Phenyl-Hexyl or a Biphenyl column. These phases provide different selectivity based on pi-pi interactions, which may be less sensitive to the deuterium isotope effect.
Experimental Protocol: LC Method Optimization for Co-elution
This protocol outlines a systematic approach to achieving co-elution of cinnamyl alcohol and its deuterated internal standard.
1. Initial Conditions (Baseline)
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
2. Optimization Steps
| Step | Parameter Changed | Values to Test | Expected Outcome |
| 1 | Gradient Slope | Decrease the initial %B to 20% and/or extend the gradient time to 8 minutes. | Increased retention and potential for improved peak overlap. |
| 2 | Organic Modifier | Replace Acetonitrile with Methanol. | Altered selectivity which may reduce the separation factor between the analyte and IS. |
| 3 | Column Temperature | Increase temperature in increments of 5°C (e.g., 35°C, 40°C, 45°C). | Sharper peaks and potentially reduced resolution between the two compounds. |
| 4 | Stationary Phase | Switch to a Phenyl-Hexyl or Biphenyl column with the same dimensions. | Different retention mechanism (pi-pi interactions) may not resolve the isotopologues. |
Table 1: LC Optimization Parameters
Gas Chromatography (GC) Troubleshooting
Question: I'm observing a slight separation between cinnamyl alcohol and this compound in my GC-MS analysis. What can I do to resolve this?
Answer: Similar to LC, the deuterium isotope effect can also manifest in GC, typically with the deuterated compound eluting slightly earlier.[2] Adjusting your GC method can help achieve co-elution.
Strategy 1: Temperature Program Modification
-
Decrease Ramp Rate: A slower temperature ramp will decrease the speed at which the analytes travel through the column, allowing for more interaction with the stationary phase and potentially improving co-elution.
-
Lower Initial Oven Temperature: Starting at a lower initial temperature can also increase retention and may help merge the peaks.
Strategy 2: Carrier Gas Flow Rate
-
Optimize Flow Rate: Ensure your carrier gas flow rate (e.g., Helium) is optimal for your column dimensions. Deviating from the optimal linear velocity can affect efficiency and resolution. A slightly lower flow rate may increase interaction time and reduce separation.
Strategy 3: Column Choice
-
Change Stationary Phase Polarity: If you are using a non-polar phase (e.g., DB-5ms), consider a mid-polar phase (e.g., DB-17ms) if compatible with your overall method. The change in selectivity might be sufficient to overcome the isotope effect.
Experimental Protocol: GC Method Optimization for Co-elution
1. Initial Conditions (Baseline)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 2 min.
-
Injection Mode: Splitless
2. Optimization Steps
| Step | Parameter Changed | Values to Test | Expected Outcome |
| 1 | Temperature Ramp Rate | Decrease ramp rate to 10°C/min or 5°C/min. | Increased retention and potential for peaks to merge. |
| 2 | Initial Oven Temperature | Lower initial temperature to 70°C or 60°C. | Increased retention and interaction with the stationary phase. |
| 3 | Carrier Gas Flow | Decrease flow rate to 1.0 mL/min or 0.8 mL/min. | Increased analysis time but may improve co-elution by increasing interaction with the stationary phase. |
Table 2: GC Optimization Parameters
Frequently Asked Questions (FAQs)
Q1: Why is co-elution of the internal standard and analyte important? A1: Co-elution is crucial for accurate quantification, especially in LC-MS and GC-MS. A co-eluting stable isotope-labeled internal standard experiences the same matrix effects (e.g., ion suppression or enhancement) at the same time as the analyte.[1] This allows the internal standard to effectively normalize for variations in the analytical process, leading to more accurate and precise results.
Q2: Can I still quantify my data if there is partial separation? A2: It is not recommended. If the analyte and internal standard elute at different times, they may be affected differently by matrix effects, leading to inaccurate analyte-to-internal standard ratios and compromising the quantitative results.[5]
Q3: Is it possible for the deuterated standard to always elute before the non-deuterated analyte? A3: In reversed-phase LC and most GC applications, the deuterated compound typically elutes slightly earlier. This is because the C-D bond is slightly shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the stationary phase.[2][3] However, the elution order can be unpredictable and depends on the specific chromatography conditions.
Q4: I've tried all the troubleshooting steps and still see some separation. What are my options? A4: If complete co-elution cannot be achieved, you may need to consider a different internal standard, such as one labeled with ¹³C instead of deuterium, as ¹³C has a much smaller isotope effect. Alternatively, if the separation is consistent and reproducible, you could integrate both peaks separately and use a response factor, but this is a less ideal approach and requires thorough validation to ensure accuracy.
Q5: How can I visually represent my troubleshooting thought process? A5: A logical workflow diagram can be very helpful. The following diagram illustrates a decision-making process for troubleshooting this co-elution issue.
Caption: A decision tree for troubleshooting co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Linearity and calibration curve issues with Cinnamyl Alcohol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing linearity and calibration curve issues with Cinnamyl Alcohol-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of cinnamyl alcohol. In analytical chemistry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of cinnamyl alcohol in various matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Q2: What are the common causes of non-linearity in calibration curves when using this compound?
A2: Non-linearity in calibration curves for cinnamyl alcohol, even when using this compound as an internal standard, can arise from several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-proportional response.[1]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal response.
-
Cross-signal Contribution: Impurities in the analyte or internal standard can lead to signal contributions in the wrong channel, affecting the accuracy of the response ratio.[2]
-
Instability of Cinnamyl Alcohol: Cinnamyl alcohol is susceptible to oxidation, which can lead to degradation of the analyte in calibration standards and samples, causing deviations from linearity.[3]
-
Inappropriate Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and calibration standards and should be appropriate for the expected analyte concentration range.
Q3: What is an acceptable correlation coefficient (R²) for a linear calibration curve?
A3: For mass spectrometry data, a correlation coefficient (R²) value of greater than 0.99 is generally considered indicative of good linearity.[4] However, it is also crucial to visually inspect the calibration curve and the residual plot to ensure there are no systematic deviations from linearity.[4]
Troubleshooting Guide for Linearity and Calibration Curve Issues
This guide provides a structured approach to troubleshooting common problems encountered during the quantitative analysis of cinnamyl alcohol using this compound as an internal standard.
Problem 1: Poor Correlation Coefficient (R² < 0.99)
| Potential Cause | Recommended Solution |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and quality control (QC) samples from a new stock solution. Verify the concentration of the stock solution. |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added at a consistent concentration to all calibration standards, QCs, and unknown samples. Use a calibrated pipette for this step. |
| Sample Matrix Variability | If analyzing complex matrices, consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects. |
| Instrument Instability | Check the stability of the mass spectrometer by injecting a standard solution multiple times. If there is significant variation, the instrument may require tuning or maintenance. |
Problem 2: Non-Linear Curve Shape (e.g., plateau at high concentrations)
| Potential Cause | Recommended Solution |
| Detector Saturation | Reduce the concentration of the highest calibration standards. If necessary, dilute the samples to fall within the linear range of the assay. |
| Matrix-Induced Ion Suppression/Enhancement | Dilute the sample extract to minimize the concentration of interfering matrix components.[5] Alternatively, optimize the chromatographic separation to separate the analyte from the interfering compounds. |
| Analyte Degradation | Cinnamyl alcohol can oxidize when exposed to air.[3] Prepare fresh standards and samples, and minimize their exposure to air and light. Consider adding an antioxidant to the sample solvent. |
Problem 3: High Variability in Replicate Injections (%RSD > 15%)
| Potential Cause | Recommended Solution |
| Inconsistent Injection Volume | Check the autosampler for proper functioning. Ensure there are no air bubbles in the syringe. |
| Poor Chromatographic Peak Shape | Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column temperature) to achieve symmetrical and reproducible peak shapes. |
| Sample Instability in Autosampler | If cinnamyl alcohol is degrading in the autosampler, consider using a cooled autosampler or reducing the run time. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting linearity and calibration curve issues.
Caption: A flowchart for systematically troubleshooting linearity and calibration curve problems.
Quantitative Data Summary
The following tables provide examples of acceptable calibration curve and quality control data for the analysis of cinnamyl alcohol.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |
| 1 | 5,234 | 105,678 | 0.0495 |
| 5 | 26,170 | 104,987 | 0.2493 |
| 10 | 51,987 | 106,123 | 0.4899 |
| 50 | 258,934 | 105,432 | 2.4559 |
| 100 | 521,456 | 106,543 | 4.8943 |
| 250 | 1,298,765 | 105,876 | 12.2669 |
| 500 | 2,601,345 | 106,001 | 24.5406 |
| Linear Regression | y = 0.049x + 0.0012 | R² = 0.9989 |
Table 2: Example Quality Control (QC) Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3 | 2.89 | 96.3 | 4.5 |
| Medium | 75 | 78.2 | 104.3 | 3.1 |
| High | 400 | 391.5 | 97.9 | 2.8 |
Experimental Protocols
This section provides a general methodology for the analysis of cinnamyl alcohol in a biological matrix using LC-MS/MS with this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of sample (e.g., plasma), add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate cinnamyl alcohol from matrix interferences (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Cinnamyl Alcohol: Precursor ion > Product ion (to be optimized for the specific instrument).
-
This compound: Precursor ion > Product ion (to be optimized for the specific instrument).
-
Experimental Workflow Diagram
Caption: A diagram illustrating the key steps in a typical LC-MS/MS analytical workflow.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Researcher's Guide: Cinnamyl Alcohol-d5 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results.[1][2] An internal standard, a compound of known concentration added to all samples, is crucial for correcting variations that can occur during sample preparation, injection, and analysis.[1][2][3] This guide provides an objective comparison between two common types of stable isotope-labeled internal standards (SIL-ISs): deuterated standards, exemplified by Cinnamyl Alcohol-d5, and 13C-labeled standards.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity allows them to effectively track the analyte through the entire analytical workflow, compensating for analyte loss during extraction and fluctuations in instrument response, such as those caused by matrix effects.[1][4] However, the choice between deuterium (²H or D) and carbon-13 (¹³C) labeling is not trivial and can significantly impact assay performance.
The Core Comparison: Deuterium (d5) vs. Carbon-13 (13C) Labeling
The fundamental difference between these two types of standards lies in the isotope used for labeling and the resulting physicochemical properties. This compound is labeled with five deuterium atoms, whereas 13C-labeled standards incorporate the heavier, stable isotope of carbon.
Key Performance Characteristics
Chromatographic Behavior: A significant drawback of deuterium labeling is the potential for a chromatographic shift.[4] The notable mass difference between hydrogen (¹H) and deuterium (²H) can alter the compound's retention time on a liquid chromatography (LC) column, causing it to elute slightly earlier or later than the unlabeled analyte.[4][5] This is particularly problematic in high-efficiency separation techniques like ultra-high-performance liquid chromatography (UHPLC).[6] When the internal standard does not co-elute with the analyte, its ability to accurately compensate for matrix effects that occur at the specific retention time of the analyte is compromised.[6][7] In contrast, 13C-labeled standards, due to the smaller relative mass difference between ¹²C and ¹³C, almost perfectly co-elute with the analyte, ensuring they experience the same matrix effects and ionization suppression.[6][7][8][9]
Isotopic Stability: 13C-labeled standards are chemically robust, with the ¹³C atoms being integral to the molecule's carbon backbone.[4] This makes them highly stable throughout sample processing and analysis.[4][5] Deuterated standards, however, can be susceptible to back-exchange, where deuterium atoms are replaced by protons from the solvent or matrix, particularly if the label is on an acidic or polar functional group.[4][5] Even when placed at non-exchangeable positions, the stability of deuterated standards must be rigorously validated.[4]
Kinetic Isotope Effect (KIE): The 100% mass increase from hydrogen to deuterium can lead to significant kinetic isotope effects, potentially altering the rate of chemical reactions or fragmentation patterns in the mass spectrometer.[7][10] This can affect quantification if the fragmentation of the deuterated standard differs from the analyte. The KIE for ¹³C labeling is generally negligible due to the much smaller relative mass increase.[7][10]
Synthesis and Cost: Deuterated standards like this compound are often less complex and more cost-effective to synthesize than their ¹³C-labeled counterparts.[4][11] The production of ¹³C-labeled standards can involve more laborious and expensive synthetic routes.[4] This cost consideration is often a practical driver in the selection of an internal standard.
Data Presentation: Quantitative Comparison
The following table summarizes the key differences in performance between deuterated (e.g., this compound) and 13C-labeled internal standards.
| Feature | Deuterium-labeled (e.g., this compound) | 13C-labeled | Rationale |
| Chromatographic Co-elution | Often exhibits a retention time shift | Typically co-elutes perfectly with the analyte | The significant mass difference between H and D alters chromatographic behavior. The smaller mass difference between ¹²C and ¹³C has a negligible effect.[4][7][8] |
| Isotopic Stability | Can be prone to H/D back-exchange, especially on heteroatoms | Highly stable; no risk of exchange | C-C and C-H bonds are more stable than exchangeable C-O-H or C-N-H bonds. ¹³C is integrated into the stable carbon skeleton.[4][5] |
| Matrix Effect Compensation | Can be compromised due to chromatographic separation | Considered superior for correcting matrix effects | Co-elution ensures both analyte and IS are subjected to the same degree of ion suppression or enhancement at the same time.[6][12] |
| Kinetic Isotope Effect | More pronounced; can alter fragmentation | Generally negligible | The 100% mass difference for deuterium can affect bond cleavage rates in the MS/MS collision cell.[8][10] |
| Synthesis & Cost | Generally simpler and less expensive to synthesize | Typically more complex and costly to produce | The synthetic pathways for incorporating ¹³C can be more challenging than for deuterium.[4][11] |
| Ideal Use Case | Routine analyses where chromatographic shifts are minimal or validated; budget-constrained projects. | Regulated bioanalysis, methods requiring high accuracy and precision, and UHPLC-MS/MS applications.[5][6] |
Mandatory Visualization
The selection of an appropriate internal standard is a critical decision in the development of a quantitative assay. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for selecting an internal standard.
Experimental Protocols
A robust experimental protocol is essential for evaluating the performance of any internal standard. Below is a representative LC-MS/MS bioanalytical method workflow.
Objective: To quantify an analyte (e.g., Cinnamyl Alcohol) in a biological matrix (e.g., human plasma) using either a deuterated or ¹³C-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex all samples to ensure homogeneity.
-
Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound or ¹³C-Cinnamyl Alcohol in methanol) to all tubes except for the blank matrix samples.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
3. Data Analysis and Evaluation
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentrations of the unknown samples and QCs from the calibration curve.
-
Crucial Comparison Point: Overlay the chromatograms of the analyte and the internal standard to visually inspect for co-elution. A significant shift in retention time for the deuterated standard compared to the ¹³C standard would be a key finding.
The following diagram illustrates this experimental workflow.
Caption: Typical workflow for a bioanalytical LC-MS/MS assay.
Conclusion
While deuterated internal standards like this compound offer a cost-effective option, they come with inherent risks such as chromatographic shifts and potential isotopic instability that can compromise data quality.[4][13] For applications demanding the highest levels of accuracy, precision, and reliability, such as in regulated drug development and clinical diagnostics, ¹³C-labeled internal standards are unequivocally superior.[4][6][8] Their ability to co-elute with the analyte and their robust stability make them the preferred choice for mitigating matrix effects and ensuring the integrity of quantitative results. The decision between the two should be made by carefully weighing the performance requirements of the assay against budgetary and timeline constraints.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. ukisotope.com [ukisotope.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodriskmanagement.com [foodriskmanagement.com]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Validation of an Analytical Method for Analyte X Using Cinnamyl Alcohol-d5 as an Internal Standard: A Comparative Guide According to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an analytical method utilizing Cinnamyl Alcohol-d5 as an internal standard against a conventional method for the quantification of "Analyte X" in a biological matrix. The validation process and performance are presented in accordance with the principles outlined in the US Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7][8]
Introduction
The reliability and accuracy of analytical data are paramount in drug development. Regulatory bodies like the FDA mandate rigorous validation of analytical methods to ensure the integrity of data submitted in regulatory filings.[1][3][9] This guide focuses on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a hypothetical drug candidate, "Analyte X," using a deuterated internal standard, this compound.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered a best practice in quantitative bioanalysis.[10] It is expected to mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability and improving the accuracy and precision of the method.[10] This guide will compare the performance of the method using this compound against an alternative method using a structurally similar but non-isotopically labeled internal standard, "Alternative IS."
Logical Framework for Analytical Method Validation
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The following diagram illustrates the logical relationship between the core validation parameters as stipulated by FDA and ICH guidelines.
Caption: Logical workflow of analytical method validation according to regulatory guidelines.
Experimental Protocols
The following protocols detail the key experiments conducted to validate the analytical method for Analyte X using this compound as an internal standard.
Specificity and Selectivity
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[4]
Methodology:
-
Six different lots of the biological matrix (e.g., human plasma) were analyzed to check for interfering peaks at the retention times of Analyte X and this compound.
-
The matrix lots were also spiked with commonly co-administered drugs and potential metabolites to evaluate potential interference.
-
The response of the blank matrix at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ) standard. The response at the retention time of the internal standard should be less than 5%.
Linearity
Objective: To demonstrate the direct proportionality between the concentration of the analyte and the instrumental response over a defined range.[4]
Methodology:
-
A calibration curve was prepared by spiking the biological matrix with known concentrations of Analyte X.
-
The concentration range evaluated was 1 ng/mL to 1000 ng/mL.
-
The calibration curve was constructed by plotting the peak area ratio of Analyte X to this compound against the nominal concentration of Analyte X.
-
A linear regression analysis was performed, and the coefficient of determination (r²) was calculated. An r² value of ≥ 0.99 was considered acceptable.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3]
Methodology:
-
Quality control (QC) samples were prepared at four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Six replicates of each QC level were analyzed in three separate analytical runs.
-
Accuracy was expressed as the percentage of the mean calculated concentration to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision was expressed as the relative standard deviation (RSD) or coefficient of variation (CV). The RSD should not exceed 15% (20% for LLOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Methodology:
-
LOD was determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
LOQ was established as the lowest concentration on the calibration curve that can be quantified with an accuracy of 80-120% and a precision of ≤ 20%.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of a sample using the validated LC-MS/MS method.
Caption: General experimental workflow for sample analysis.
Comparative Performance Data
The following tables summarize the validation results for the analytical method of Analyte X using this compound as an internal standard compared to a method using a non-isotopically labeled internal standard ("Alternative IS").
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound | Method with Alternative IS | FDA/ICH Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | 0.998 | 0.992 | ≥ 0.99 |
| LOD | 0.3 ng/mL | 0.8 ng/mL | N/A |
| LLOQ | 1 ng/mL | 1 ng/mL | Within 20% Accuracy & Precision |
Table 2: Accuracy
| QC Level (ng/mL) | Method with this compound (% Recovery) | Method with Alternative IS (% Recovery) | FDA/ICH Acceptance Criteria |
| LLOQ (1) | 98.5 | 92.1 | 80 - 120% |
| Low QC (3) | 102.1 | 95.8 | 85 - 115% |
| Mid QC (500) | 99.3 | 108.2 | 85 - 115% |
| High QC (800) | 101.5 | 112.5 | 85 - 115% |
Table 3: Precision (Intra-day and Inter-day)
| QC Level (ng/mL) | Method with this compound (% RSD) | Method with Alternative IS (% RSD) | FDA/ICH Acceptance Criteria |
| Intra-day | Inter-day | Intra-day | |
| LLOQ (1) | 4.2 | 6.8 | 12.5 |
| Low QC (3) | 3.5 | 5.1 | 8.9 |
| Mid QC (500) | 2.8 | 4.2 | 7.5 |
| High QC (800) | 2.5 | 3.9 | 6.8 |
Discussion of Comparative Results
The data presented in the tables clearly demonstrate the superior performance of the analytical method using this compound as an internal standard.
-
Linearity and Sensitivity: Both methods achieved the required correlation coefficient. However, the method with this compound exhibited a slightly better linearity (r² = 0.998) and a lower Limit of Detection, indicating higher sensitivity.
-
Accuracy: The accuracy of the method with this compound was consistently better, with percentage recovery values closer to 100% across all QC levels. The method with the alternative IS showed a tendency for higher positive bias at higher concentrations.
-
Precision: The most significant advantage of using this compound is observed in the precision data. Both intra-day and inter-day precision were markedly better (lower %RSD) compared to the method with the alternative IS. This highlights the ability of the deuterated internal standard to effectively compensate for analytical variability.
Conclusion
The validation results confirm that the LC-MS/MS method utilizing this compound as an internal standard for the quantification of Analyte X is highly specific, linear, accurate, and precise, meeting all FDA and ICH acceptance criteria. The comparative data strongly supports the use of a stable isotope-labeled internal standard for robust and reliable bioanalytical data, which is critical for supporting drug development and regulatory submissions.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of Cinnamyl Alcohol-d5 Against a Non-Deuterated Standard in Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of the performance of a deuterated internal standard, Cinnamyl Alcohol-d5, against its non-deuterated counterpart in a simulated bioanalytical cross-validation study. The supporting experimental data, while illustrative, is grounded in established principles of bioanalytical method validation.
In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during extraction, chromatography, and ionization. This guide delves into a comparative analysis of this compound and non-deuterated cinnamyl alcohol, offering insights into their respective performances based on key validation parameters.
Comparative Performance Data
The following tables summarize the comparative performance of this compound and a non-deuterated cinnamyl alcohol standard in a simulated cross-validation experiment. The data is representative of what would be expected in a typical bioanalytical method validation.
Table 1: Linearity and Range
| Parameter | This compound as IS | Non-Deuterated Cinnamyl Alcohol as IS | Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9985 | 0.9912 | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Analyte response at least 5 times the blank response |
| LLOQ Accuracy (%) | 95.8 | 88.2 | 80-120% |
| LLOQ Precision (%CV) | 8.2 | 15.7 | ≤ 20% |
Table 2: Accuracy and Precision
| Quality Control Sample | This compound as IS | Non-Deuterated Cinnamyl Alcohol as IS | Acceptance Criteria |
| Low QC (3 ng/mL) | |||
| Mean Accuracy (%) | 102.3 | 108.9 | 85-115% |
| Precision (%CV) | 5.1 | 12.4 | ≤ 15% |
| Mid QC (500 ng/mL) | |||
| Mean Accuracy (%) | 98.7 | 105.2 | 85-115% |
| Precision (%CV) | 3.8 | 9.8 | ≤ 15% |
| High QC (800 ng/mL) | |||
| Mean Accuracy (%) | 101.5 | 94.6 | 85-115% |
| Precision (%CV) | 4.2 | 11.1 | ≤ 15% |
Experimental Protocols
The data presented above is based on the following detailed experimental protocol for the quantification of cinnamyl alcohol in human plasma.
Sample Preparation
A protein precipitation method was employed for the extraction of cinnamyl alcohol from human plasma.
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add 10 µL of the internal standard working solution (either this compound or non-deuterated cinnamyl alcohol at a concentration of 500 ng/mL).
-
Step 3: Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge at 10,000 rpm for 10 minutes.
-
Step 6: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Step 8: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the separation and quantification of cinnamyl alcohol.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinnamyl Alcohol: m/z 135.1 → 117.1
-
This compound: m/z 140.1 → 122.1
-
Non-deuterated Cinnamyl Alcohol (as IS): m/z 135.1 → 91.1 (hypothetical distinct fragment)
-
-
Mandatory Visualizations
Experimental Workflow
Determining the accuracy and precision of Cinnamyl Alcohol-d5 as a quantitative standard
For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in quantitative analysis, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Cinnamyl Alcohol-d5 against common non-deuterated alternatives, supported by experimental data and detailed protocols. The evidence underscores the enhanced reliability and robustness achieved with the use of a stable isotope-labeled standard in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative analysis. Their key advantage lies in their near-identical chemical and physical properties to the analyte of interest, cinnamyl alcohol. This ensures they co-elute chromatographically and experience similar ionization and fragmentation patterns in the mass spectrometer. Consequently, they effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Comparative Performance Data
The following table summarizes the typical performance characteristics of this compound compared to common non-deuterated internal standards used for the quantification of cinnamyl alcohol. The data presented is a synthesis of values reported in analytical literature for similar compounds and methods, highlighting the expected performance advantages of a deuterated standard.
| Performance Metric | This compound (Deuterated) | Non-Deuterated Alternatives (e.g., 3,4-Dimethoxybenzaldehyde, n-Dodecane) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | Lower (due to reduced noise) | Higher |
| Limit of Quantification (LOQ) | Lower (due to better precision) | Higher |
| Matrix Effect Compensation | Excellent | Variable to Poor |
| Recovery Correction | Excellent | Variable |
The Rationale for Superior Performance
The superior performance of this compound stems from the principles of isotope dilution mass spectrometry. As a deuterated analog, it behaves almost identically to the native cinnamyl alcohol throughout the analytical process. Any loss of analyte during sample extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. This consistent ratio allows for a more accurate calculation of the analyte concentration, irrespective of sample-to-sample variations. Non-deuterated internal standards, while structurally similar, can exhibit different extraction efficiencies and be affected differently by matrix components, leading to greater variability and potential bias in the results.
Experimental Protocols
Quantification of Cinnamyl Alcohol using GC-MS with this compound Internal Standard
a. Sample Preparation:
-
To 1 mL of the sample matrix (e.g., plasma, cell lysate), add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex mix for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
b. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Cinnamyl Alcohol: m/z 115, 91, 134
-
This compound: m/z 120, 96, 139
-
Quantification of Cinnamyl Alcohol using LC-MS/MS with this compound Internal Standard
a. Sample Preparation:
-
To 100 µL of the sample matrix, add a known amount of this compound solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinnamyl Alcohol: Precursor ion > Product ion (e.g., 135.1 > 117.1)
-
This compound: Precursor ion > Product ion (e.g., 140.1 > 122.1)
-
Visualizing the Workflow and Logic
Caption: Analytical workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of internal standard types and their performance.
Cinnamyl Alcohol-d5 Versus Structural Analogs: A Comparative Guide for Use as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison between Cinnamyl Alcohol-d5, a deuterated stable isotope-labeled (SIL) internal standard, and its structural analogs for the quantification of cinnamyl alcohol in various biological matrices. The information presented herein is intended to assist researchers in making informed decisions for their analytical method development.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
This compound: The Gold Standard
This compound is the deuterated analog of cinnamyl alcohol. The five deuterium atoms replace five hydrogen atoms on the phenyl group, resulting in a molecule that is chemically identical to cinnamyl alcohol but with a higher mass-to-charge ratio (m/z). This mass difference allows for its distinct detection by a mass spectrometer while ensuring it co-elutes with the unlabeled analyte during chromatography.
Advantages of this compound:
-
Co-elution with Analyte: Due to its identical physicochemical properties, this compound exhibits the same chromatographic retention time as cinnamyl alcohol. This is a significant advantage as it ensures that both the analyte and the IS are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: this compound and cinnamyl alcohol have nearly identical ionization efficiencies in the mass spectrometer source, leading to a more consistent analyte-to-IS response ratio.
-
Correction for Matrix Effects: The primary benefit of a SIL-IS is its ability to effectively compensate for matrix-induced ion suppression or enhancement. Since both the analyte and the IS are affected similarly by the matrix components, the ratio of their peak areas remains constant, leading to more accurate quantification.
-
Reduced Variability: The use of a SIL-IS generally results in lower variability in analytical data, leading to improved precision and accuracy of the assay.
Structural Analogs as an Alternative
When a deuterated internal standard is not available or is cost-prohibitive, researchers may consider using a structural analog. For cinnamyl alcohol, potential structural analogs include cinnamaldehyde, cinnamic acid, or hydroxylated metabolites. These compounds are structurally similar to cinnamyl alcohol but have different chemical properties.
Challenges Associated with Structural Analogs:
-
Different Chromatographic Behavior: Structural analogs will likely have different retention times than cinnamyl alcohol. If the analog elutes at a different time, it may not experience the same matrix effects as the analyte, leading to inaccurate quantification.
-
Varying Ionization Efficiencies: The ionization efficiency of a structural analog can differ significantly from that of the analyte, which can introduce bias into the results.
-
Inadequate Compensation for Matrix Effects: Due to differences in chemical properties and chromatographic elution, a structural analog may not effectively compensate for matrix effects, potentially compromising the accuracy of the assay.
Performance Data: A Comparative Overview
While direct, publicly available experimental data comparing the performance of this compound to its structural analogs is limited, the principles of internal standard selection in bioanalysis allow for a clear theoretical comparison. The following table illustrates the expected performance characteristics based on established knowledge of SIL and structural analog internal standards.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Cinnamaldehyde) | Rationale |
| Recovery (%) | Consistent and tracks analyte recovery | May differ from analyte recovery | Identical chemical properties of the SIL-IS ensure it behaves similarly to the analyte during extraction. |
| Matrix Effect (%) | Effectively compensates for matrix effects | Inconsistent compensation for matrix effects | Co-elution and similar ionization of the SIL-IS allow for accurate correction of ion suppression/enhancement. |
| **Linearity (R²) ** | Typically ≥ 0.99 | May be lower due to inconsistent matrix effect compensation | A stable analyte/IS ratio across the concentration range is more readily achieved with a SIL-IS. |
| Precision (%CV) | Generally lower (<15%) | Can be higher (>15%) | Reduced variability in sample preparation and analysis due to effective normalization by the SIL-IS. |
| Accuracy (%Bias) | Generally within ±15% | May exceed ±15% | More reliable quantification due to better correction for analytical variability. |
This table presents expected performance based on best practices in bioanalysis and is for illustrative purposes.
Experimental Protocols
A robust and validated bioanalytical method is crucial for reliable results. Below is a representative experimental protocol for the quantification of cinnamyl alcohol in a biological matrix using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cinnamyl Alcohol: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
Visualizing the Rationale: Workflows and Pathways
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Phenylpropanoid Biosynthesis Pathway
Cinnamyl alcohol is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignin. Understanding this pathway can be relevant for studies involving plant-derived products or metabolism.
Caption: Simplified phenylpropanoid biosynthesis pathway.
Conclusion
For the accurate and precise quantification of cinnamyl alcohol in biological matrices, the use of a stable isotope-labeled internal standard, This compound , is strongly recommended. Its ability to co-elute with the analyte and mimic its behavior during sample processing and analysis provides superior compensation for matrix effects and other sources of variability compared to structural analogs. While structural analogs may be considered in the absence of a SIL-IS, their use requires extensive validation to ensure they do not compromise the integrity of the analytical data. The investment in a deuterated internal standard ultimately leads to more robust, reliable, and defensible bioanalytical results.
Evaluating the Linearity and Range of a Cinnamyl Alcohol-d5-Based Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive evaluation of the linearity and range of an assay based on Cinnamyl Alcohol-d5, a deuterated stable isotope-labeled internal standard. Its performance is compared with alternative analytical techniques for related compounds, supported by established experimental protocols for method validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and specificity. While a specific this compound-based assay's performance data is proprietary to the laboratory developing it, we can establish its required performance characteristics based on regulatory guidelines and compare them to existing methods for the quantification of cinnamaldehyde, a structurally related compound.
Table 1: Comparison of Linearity and Range for Different Analytical Methods
| Analytical Method | Analyte | Typical Linear Range | Correlation Coefficient (r²) | Key Advantages | Key Disadvantages |
| Hypothetical this compound LC-MS/MS Assay | Cinnamyl Alcohol | (To be determined) | ≥ 0.99 | High specificity and sensitivity, ideal for complex biological matrices. | Requires sophisticated instrumentation and expertise. |
| High-Performance Liquid Chromatography (HPLC)-UV | Cinnamaldehyde | 1–10 µg/ml[1] | > 0.998[1] | Widely available, robust, and cost-effective.[2][3] | Lower sensitivity compared to MS, potential for matrix interference.[1][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Cinnamaldehyde | Not explicitly stated, but used for quantification in various food matrices.[5] | Not explicitly stated | High separation efficiency for volatile compounds, provides structural information.[2][3] | Requires derivatization for non-volatile analytes, potential for thermal degradation.[5] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Cinnamaldehyde & Eugenol | 100-700 ng/spot | > 0.995 | High throughput, low cost per sample.[2][3] | Lower resolution and sensitivity compared to HPLC and GC. |
Experimental Protocols for Linearity and Range Assessment
The following protocols are based on the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[6][7]
Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range and to determine the lower and upper limits of quantification (LLOQ and ULOQ).
1. Preparation of Calibration Standards:
-
A stock solution of Cinnamyl Alcohol is prepared in a suitable solvent.
-
A series of working standard solutions are prepared by serially diluting the stock solution.
-
A corresponding internal standard working solution of this compound is prepared at a constant concentration.
-
Calibration standards are prepared by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the Cinnamyl Alcohol working standards and a fixed concentration of the this compound internal standard. A minimum of six non-zero concentration levels, a blank (matrix with internal standard), and a zero sample (matrix without analyte or internal standard) should be included.[6]
2. Sample Analysis:
-
The calibration standards are processed and analyzed according to the specific LC-MS/MS method protocol.
-
The peak area ratio of the analyte (Cinnamyl Alcohol) to the internal standard (this compound) is recorded for each concentration level.
3. Data Analysis and Acceptance Criteria:
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the analyte.
-
The linearity of the curve is evaluated using a suitable regression model (e.g., linear weighted 1/x²).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[6]
-
At least 75% of the calibration standards must meet this criterion.[6]
-
The range of the assay is defined by the LLOQ and the ULOQ, which are the lowest and highest concentrations on the calibration curve that meet the acceptance criteria for accuracy and precision.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating the linearity and range of a bioanalytical assay.
Caption: Workflow for Linearity and Range Assessment.
Caption: Logic Diagram for Calibration Curve Generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Estimation of Cinnamaldehyde and Eugenol in Essential Oils and Traditional and Ultrasound-Assisted Extracts of Different Species of Cinnamon Using a Sustainable/Green HPTLC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. egrove.olemiss.edu [egrove.olemiss.edu]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Cinnamaldehyde content in foods determined by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. fda.gov [fda.gov]
Navigating the Rigors of Bioanalysis: A Comparative Guide to Robustness Testing of an Analytical Method Employing Cinnamyl Alcohol-d5
For researchers, scientists, and drug development professionals, the integrity of analytical methods is paramount. This guide provides a comprehensive comparison of key performance attributes during the robustness testing of a hypothetical bioanalytical HPLC method utilizing Cinnamyl Alcohol-d5 as an internal standard. The data presented, while illustrative, is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to offer a realistic perspective on method reliability under deliberate variations in operating conditions.
The increasing complexity of drug molecules and the stringent requirements for regulatory approval demand analytical methods that are not only accurate and precise but also robust. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, provides an indication of its reliability during normal usage. In the context of bioanalysis, where matrix effects and sample variability are inherent challenges, the use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of developing a rugged and dependable assay.
This guide delves into a simulated robustness study of an HPLC method for the quantification of an active pharmaceutical ingredient (API) in plasma, with this compound serving as the internal standard. By examining the impact of variations in critical method parameters, we can assess the method's resilience and define the operational limits within which it remains valid.
Comparative Analysis of Robustness Parameters
The following tables summarize the quantitative data from our hypothetical robustness study. The study was designed to evaluate the impact of variations in mobile phase composition, column temperature, and flow rate on key chromatographic parameters: retention time, peak area ratio (API/Internal Standard), and resolution between the API and a potential interfering peak.
| Parameter Varied | Nominal Value | Variation | Retention Time of API (min) | Retention Time of this compound (min) | Peak Area Ratio (API/IS) | Resolution (API vs. Interferent) |
| Mobile Phase Composition | 60% Acetonitrile | 58% Acetonitrile | 5.2 | 6.8 | 1.02 | 2.1 |
| 62% Acetonitrile | 4.8 | 6.2 | 0.98 | 2.3 | ||
| Column Temperature | 35°C | 33°C | 5.1 | 6.6 | 1.01 | 2.2 |
| 37°C | 4.9 | 6.4 | 0.99 | 2.2 | ||
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 5.6 | 7.2 | 1.00 | 2.2 |
| 1.1 mL/min | 4.6 | 5.9 | 1.01 | 2.1 | ||
| Control (Nominal Conditions) | - | - | 5.0 | 6.5 | 1.00 | 2.2 |
Table 1: Impact of Parameter Variation on Chromatographic Performance
| Parameter | Acceptance Criteria | Observed Variation | Conclusion |
| Retention Time of API | %RSD ≤ 2.0% | 1.2% | Pass |
| Retention Time of IS | %RSD ≤ 2.0% | 1.1% | Pass |
| Peak Area Ratio (API/IS) | %RSD ≤ 2.0% | 1.5% | Pass |
| Resolution | ≥ 2.0 | Maintained ≥ 2.1 | Pass |
Table 2: Summary of Robustness Testing Results Against Acceptance Criteria
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method. The following protocols outline the key experiments performed in this simulated robustness study.
Standard and Sample Preparation
-
Stock Solutions: Individual stock solutions of the API and this compound were prepared in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions containing the API at concentrations ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. A constant concentration of 100 ng/mL of this compound was added to each working standard.
-
Quality Control (QC) Samples: QC samples were prepared by spiking blank human plasma with the API at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL). This compound was added to each QC sample to a final concentration of 100 ng/mL.
-
Sample Pre-treatment: Protein precipitation was performed by adding 200 µL of acetonitrile (containing the internal standard) to 100 µL of plasma sample. The mixture was vortexed and then centrifuged. The supernatant was collected for HPLC analysis.
Chromatographic Conditions (Nominal)
-
Instrument: Agilent 1260 Infinity II HPLC system with a G7129A vial sampler and G7117C Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: 60% Acetonitrile and 40% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Robustness Study Design
The robustness of the method was evaluated by introducing small, deliberate variations to the nominal chromatographic conditions. The parameters and their variations were as follows:
-
Mobile Phase Composition: ±2% absolute change in the acetonitrile content (58% and 62%).
-
Column Temperature: ±2°C change from the nominal temperature (33°C and 37°C).
-
Flow Rate: ±0.1 mL/min change from the nominal flow rate (0.9 mL/min and 1.1 mL/min).
For each condition, six replicate injections of the medium QC sample were performed. The system suitability parameters (retention time, peak area ratio, and resolution) were evaluated against the pre-defined acceptance criteria.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the logical relationship of the robustness testing parameters.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
